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  • Product: tert-Butyl [3,3'-biazetidine]-1-carboxylate
  • CAS: 1251018-87-7

Core Science & Biosynthesis

Foundational

What is the chemical structure of tert-Butyl [3,3'-biazetidine]-1-carboxylate

The Structural and Functional Paradigm of tert-Butyl [3,3'-biazetidine]-1-carboxylate in Modern Drug Discovery Introduction: The Shift Toward sp³-Rich Architectures In contemporary medicinal chemistry, the historical ove...

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Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Functional Paradigm of tert-Butyl [3,3'-biazetidine]-1-carboxylate in Modern Drug Discovery

Introduction: The Shift Toward sp³-Rich Architectures

In contemporary medicinal chemistry, the historical over-reliance on flat, sp²-hybridized aromatic rings has frequently been linked to poor clinical translation due to suboptimal physicochemical properties. The introduction of sp³-rich scaffolds represents a critical "escape from flatness." This technical guide provides an in-depth analysis of tert-Butyl [3,3'-biazetidine]-1-carboxylate , a conformationally restricted, bifunctional building block that has become indispensable in the design of Proteolysis Targeting Chimeras (PROTACs) and advanced therapeutics[1].

Chemical Architecture and Physicochemical Profiling

tert-Butyl [3,3'-biazetidine]-1-carboxylate (commonly referred to as 1-Boc-3,3'-biazetidine) consists of two highly strained 4-membered azetidine rings connected at their C3 positions.

  • The Biazetidine Core: This framework provides a rigid, linear-like spatial vector. Unlike flexible alkyl chains or highly basic piperazines, the biazetidine scaffold offers a lower pKa, restricted rotational freedom, and improved metabolic stability.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) moiety ensures orthogonal reactivity. By masking one of the secondary amines, it allows for site-specific functionalization (e.g., amide coupling or SNAr reactions) on the exposed nitrogen.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name tert-Butyl [3,3'-biazetidine]-1-carboxylate
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight (Free Base) 212.29 g/mol
CAS Number (Hydrochloride) 2007910-70-3[2]
CAS Number (Hemioxalate) 2059937-79-8[3]
Appearance White to off-white solid
Storage Conditions Sealed in dry, Room Temperature / 4°C[2]

Mechanistic Utility in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade specific proteins of interest (POIs)[4]. The linker connecting the POI ligand (warhead) and the E3 ligase ligand is not merely a passive tether; its length, flexibility, and composition dictate the thermodynamics of the ternary complex.

Causality of Linker Selection: As an application scientist, I frequently observe that using a rigid biazetidine linker minimizes the entropic penalty incurred during the formation of the POI-PROTAC-E3 ternary complex. Flexible PEG chains must "freeze" into a single conformation upon binding, which costs significant binding energy. The pre-organized geometry of tert-Butyl [3,3'-biazetidine]-1-carboxylate rigidly spaces the two ligands, enhancing cooperative binding and reducing off-target interactions[5].

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (Biazetidine Linker) POI->PROTAC Warhead Binding Ternary Ternary Complex PROTAC->Ternary Rigid Vectorization E3 E3 Ubiquitin Ligase E3->PROTAC Ligand Binding Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Fig 1. Mechanistic pathway of PROTAC-mediated protein degradation via a rigid biazetidine linker.

Experimental Methodology: Self-Validating Coupling Protocol

Handling highly polar, low-molecular-weight amines requires precise protocol design. The following workflow outlines the deprotection and subsequent amide coupling of 1-Boc-3,3'-biazetidine, integrating self-validating checkpoints to ensure synthetic integrity.

Step 1: Boc Deprotection

Rationale: Removal of the Boc group exposes the secondary amine for conjugation.

  • Dissolve tert-Butyl [3,3'-biazetidine]-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a 4.0 M solution of HCl in dioxane (10.0 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

Causality & Validation: We utilize HCl/dioxane rather than Trifluoroacetic acid (TFA) to avoid the formation of highly hygroscopic TFA salts. Critical Insight: The resulting biazetidine free base is extremely water-soluble and volatile. Do not perform an aqueous basic workup. Instead, evaporate the solvent directly under reduced pressure to isolate the hydrochloride salt. Validate complete deprotection via LC-MS (monitor for the disappearance of the M+H 213 peak and the emergence of the free amine peak).

Step 2: Amide Coupling with Target Warhead

Rationale: Conjugating the rigid linker to the POI ligand.

  • In a dry flask, dissolve the carboxylic acid derivative of the POI warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to pre-activate the acid.

    • Causality: HATU is selected over traditional EDC/HOBt for its superior efficiency in coupling sterically hindered or deactivated secondary amines like azetidines.

  • Add the biazetidine hydrochloride salt (1.1 eq) from Step 1. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the activated ester and the emergence of the product mass confirm successful coupling.

  • Purify the intermediate via Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid) to ensure >95% purity before E3 ligand attachment.

Synthesis_Workflow Step1 Step 1: Deprotection 1-Boc-3,3'-biazetidine + HCl/Dioxane Step2 Step 2: Isolation Evaporation (Avoid Aqueous Workup) Step1->Step2 Yields HCl Salt Step3 Step 3: Amide Coupling Target Warhead + HATU + DIPEA Step2->Step3 Free Amine Generation Step4 Step 4: E3 Ligand Conjugation Cross-coupling or SNAr Step3->Step4 Intermediate QC Step5 Step 5: Validation LC-MS & 1H-NMR Confirmation Step4->Step5 Final Purification

Fig 2. Step-by-step experimental workflow for integrating 1-Boc-3,3'-biazetidine into PROTACs.

Conclusion

The strategic incorporation of tert-Butyl [3,3'-biazetidine]-1-carboxylate into drug discovery pipelines exemplifies the modern paradigm of property-based drug design. By leveraging its rigid sp³ architecture, researchers can overcome the pharmacokinetic limitations of traditional flat linkers, driving the next generation of targeted protein degraders and structurally optimized therapeutics.

References

Sources

Exploratory

tert-Butyl [3,3'-biazetidine]-1-carboxylate: Physicochemical Profiling and Application as a Rigid sp³-Rich PROTAC Linker

Executive Summary The advent of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery by enabling the degradation of previously "undruggable" targets. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery by enabling the degradation of previously "undruggable" targets. However, early PROTACs suffered from poor physicochemical properties—specifically low aqueous solubility and poor oral bioavailability—largely due to their high molecular weight and the use of highly flexible, lipophilic PEG or alkyl linkers.

tert-Butyl [3,3'-biazetidine]-1-carboxylate has emerged as a critical, state-of-the-art bifunctional building block designed to overcome these limitations[1]. By incorporating a rigid, sp³-rich biazetidine core, this linker pre-organizes the PROTAC conformation, minimizing the entropic penalty during ternary complex formation (Target Protein–PROTAC–E3 Ligase). Furthermore, the high fraction of sp³ carbons ( Fsp3​ ) significantly enhances aqueous solubility and metabolic stability. This technical whitepaper details the physicochemical properties, structural causality, and manufacturing protocols for this essential PROTAC linker.

Physicochemical and Structural Profiling

The compound is a mono-protected biazetidine, featuring a Boc (tert-butyloxycarbonyl) protecting group on one nitrogen, leaving the other nitrogen as a secondary amine available for immediate conjugation. It is commercially available in several salt forms to enhance stability and handling[2].

Quantitative Data Summary
PropertyFree BaseHydrochloride (HCl) SaltHemioxalate Salt
CAS Registry Number 1251018-87-7[3]2007910-70-3[2]2059937-79-8
Molecular Formula C₁₁H₂₀N₂O₂C₁₁H₂₁ClN₂O₂[4]C₂₄H₄₂O₈N₄[5]
Molecular Weight 212.29 g/mol 248.75 g/mol [4]514.62 g/mol [5]
Physical Form Viscous oil / SolidWhite to off-white solid[2]White solid
Storage Temperature 2-8 °C[6]2-8 °C, Inert atmosphere[2]2-8 °C, Inert atmosphere[5]
SMILES O=C(N1CC(C2CNC2)C1)OC(C)(C)CO=C(N1CC(C2CNC2)C1)OC(C)(C)C.[H]Cl[4]O=C(N1CC(C2CNC2)C1)OC(C)(C)C.C2H2O4
GHS Hazard Classification IrritantWarning (H302, H315, H319, H335)[4]Warning (H315, H319)[5]
Structural Causality in Drug Design

The architecture of the 3,3'-biazetidine core is not arbitrary.

  • Conformational Rigidity: Unlike flexible PEG chains that adopt myriad conformations in solution, the biazetidine core restricts the spatial orientation of the connected ligands. This rigidity lowers the entropic cost of binding, directly translating to higher binding affinities and more efficient target ubiquitination[1].

  • High Fsp3​ Character: The three-dimensional nature of the sp³-hybridized azetidine rings prevents the flat, π -stacking interactions typical of aromatic linkers, thereby dramatically improving aqueous solubility and reducing off-target promiscuity.

Application in PROTAC Development

In the synthesis of PROTACs, the mono-Boc protected biazetidine acts as a directional linker. The unprotected secondary amine is first conjugated to either the E3 ligase ligand (e.g., Thalidomide derivatives for Cereblon, or VH032 for VHL) or the Target Protein of Interest (POI) ligand. Following this, the Boc group is cleaved under acidic conditions (e.g., TFA or HCl in dioxane), and the newly liberated amine is coupled to the second ligand.

Recent breakthroughs in prostate cancer therapeutics highlight the efficacy of this linker. For instance, the discovery of ARD-2051 , a highly potent and orally efficacious Androgen Receptor (AR) PROTAC degrader, utilized a biazetidine-derived linker to achieve a DC₅₀ of 0.6 nM and exceptional oral bioavailability—a historic challenge for PROTACs[1][7].

PROTAC_Mechanism POI Target Protein (POI) Ligand1 POI Ligand POI->Ligand1 Linker Biazetidine Linker (Rigid, High Fsp³) Ligand1->Linker Conjugation Ligand2 E3 Ligase Ligand Linker->Ligand2 Conjugation E3 E3 Ubiquitin Ligase Ligand2->E3 Ub Ubiquitination & Degradation E3->Ub

Fig 1: PROTAC mechanism utilizing a rigid biazetidine linker to bridge the POI and E3 ligase.

Chemical Synthesis & Manufacturing Protocol

The synthesis of the 3,3'-biazetidine core represents a triumph of modern organic chemistry. Historically, coupling two unactivated secondary sp³ carbons was notoriously difficult due to slow oxidative addition and rapid β -hydride elimination in traditional palladium-catalyzed cross-couplings. Today, this is achieved via Metallaphotoredox Dual Catalysis , merging nickel catalysis with photoredox radical generation.

Causality of Experimental Choices:
  • Orthogonal Protection (Boc vs. Cbz): To prevent the formation of symmetric homodimers which cannot be selectively functionalized, two differently protected precursors (1-Boc-3-iodoazetidine and 1-Cbz-3-iodoazetidine) are used. The Cbz group can be selectively removed via hydrogenolysis without disturbing the acid-sensitive Boc group.

  • Photoredox Radical Generation: The iridium photocatalyst, under blue LED irradiation, generates a carbon-centered radical from the iodoazetidine. This radical rapidly intercepts the nickel catalytic cycle, bypassing the problematic β -hydride elimination pathway.

Step-by-Step Methodology

Phase 1: Ni/Photoredox Dual Catalyzed Cross-Coupling

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve 1-Boc-3-iodoazetidine (1.0 equiv) and 1-Cbz-3-iodoazetidine (1.5 equiv) in anhydrous N,N-dimethylacetamide (DMA).

  • Catalyst Loading: Add NiCl₂·glyme (10 mol%) as the cross-coupling catalyst, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%) as the ligand, and the iridium photocatalyst [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ (2 mol%).

  • Radical Mediation: Add tris(trimethylsilyl)silane (TMS₃SiH, 1.2 equiv) as the radical mediator and anhydrous Na₂CO₃ (2.0 equiv) as the base.

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate the reaction vessel with 440 nm blue LEDs at room temperature for 24 hours.

  • Workup: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel flash chromatography to isolate the 1-Boc-1'-Cbz-3,3'-biazetidine intermediate.

Phase 2: Selective Deprotection (Hydrogenolysis)

  • Reaction Setup: Dissolve the purified 1-Boc-1'-Cbz-3,3'-biazetidine in anhydrous methanol.

  • Catalytic Cleavage: Add 10% Palladium on Carbon (Pd/C, 10 wt%). Purge the reaction vessel with hydrogen gas ( H2​ ) and stir vigorously under a balloon of H2​ at room temperature for 4-6 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target tert-Butyl[3,3'-biazetidine]-1-carboxylate as a free base.

  • Salt Formation (Optional): To form the highly stable hydrochloride salt (CAS 2007910-70-3), dissolve the free base in diethyl ether and add 1.0 M HCl in ether dropwise at 0 °C. Filter and dry the resulting white precipitate[2].

Synthesis_Workflow Start 1-Boc-3-iodoazetidine + 1-Cbz-3-iodoazetidine Catalysis Ni/Photoredox Dual Catalysis (Ir-photocatalyst, NiCl₂, Blue LED) Start->Catalysis C(sp³)-C(sp³) Coupling Intermediate 1-Boc-1'-Cbz-3,3'-biazetidine Catalysis->Intermediate Deprotection Hydrogenolysis (Pd/C, H₂ gas, Methanol) Intermediate->Deprotection Cbz Removal Product tert-Butyl[3,3'-biazetidine]-1-carboxylate (Target Product) Deprotection->Product

Fig 2: Synthesis of mono-Boc protected 3,3'-biazetidine via Ni/photoredox dual catalysis.

Handling, Storage, and Safety Protocols

To ensure a self-validating system of chemical integrity, strict handling protocols must be observed:

  • Hygroscopicity & Degradation: The hydrochloride and hemioxalate salts are hygroscopic. Exposure to ambient moisture can lead to premature Boc-deprotection or hydrolysis. The compound must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen)[2][5].

  • Desiccation: Vials must be equilibrated to room temperature in a desiccator prior to opening to prevent condensation on the cold solid[6].

  • Safety: The compound is classified under GHS07 (Warning). It causes skin irritation (H315) and serious eye irritation (H319). Standard PPE, including nitrile gloves, safety goggles, and a fume hood, are mandatory during handling[4][5].

References

  • Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer. PMC - NIH. Available at:[Link]

  • 1251018-87-7,1-Boc-3,3'-biazetidine. AccelaChem. Available at:[Link]

Sources

Foundational

The Role of Biazetidine and Diazaspiro Derivatives in Modern Medicinal Chemistry: A Technical Guide to sp³-Rich Bioisosteres

Executive Summary: Escaping Flatland In the modern era of drug discovery, medicinal chemists are actively transitioning away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In the modern era of drug discovery, medicinal chemists are actively transitioning away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This paradigm shift—often referred to as "escaping flatland"—aims to improve drug-likeness, aqueous solubility, and target selectivity. Among the most promising of these novel 3D scaffolds are biazetidines (e.g., 1,3'-biazetidine) and their spirocyclic counterparts (e.g., 2,6-diazaspiro[1]heptane).

These highly strained, rigid ring systems serve as non-classical bioisosteres for ubiquitous saturated heterocycles like piperazine, piperidine, and morpholine. By offering predictable vectorization and distinct physicochemical profiles, biazetidine derivatives are solving critical challenges related to metabolic stability and off-target toxicity, making them indispensable building blocks in the development of next-generation therapeutics.

Mechanistic Rationale: The Causality of Bioisosteric Replacement

The Problem with Piperazine

Piperazine is one of the most frequently used ring systems in small-molecule drugs. However, its conformational flexibility is a double-edged sword. The ring can adopt multiple chair and boat conformations, leading to promiscuous binding. Most notably, flexible piperazine derivatives frequently engage in off-target interactions with the hERG potassium channel, inducing severe cardiotoxicity. Furthermore, the basicity of the secondary amines can lead to suboptimal lipophilicity (logD) profiles, hindering membrane permeability.

The Biazetidine and Diazaspiro Solution

Replacing a piperazine ring with a 2,6-diazaspiro[1]heptane or a biazetidine core fundamentally alters the spatial geometry of the molecule. The spiro-fusion or direct single-bond linkage introduces a ~90° twist in the molecular vector and rigidly fixes the distance between the two nitrogen atoms.

  • Causality of Selectivity: This structural rigidity locks the molecule into a specific conformation. By pre-organizing the ligand, the entropic penalty upon target binding is minimized. Simultaneously, the rigid scaffold cannot easily distort to fit into the binding pockets of off-target proteins (like hERG), drastically improving target selectivity.

  • Causality of Pharmacokinetics: The increased sp³ character (Fsp³) generally improves aqueous solubility. The subtle shift in the pKa of the nitrogen atoms due to the strained four-membered rings lowers the logD7.4, enhancing overall pharmacokinetic properties without adding molecular weight.

Clinical Context: The Olaparib Framework

A landmark study demonstrated the power of this approach in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors. The FDA-approved drug Olaparib utilizes a piperazine core, which has been linked to intrinsic off-mechanism cytotoxicity and DNA damage. By replacing the piperazine ring with a 2,6-diazaspiro[1]heptane core, researchers successfully maintained low-nanomolar PARP-1 affinity while drastically reducing off-target DNA damage and cellular toxicity .

G cluster_0 Traditional 2D Scaffolds cluster_1 Modern 3D sp³-Rich Scaffolds P Piperazine / Piperidine (Flexible, Promiscuous) T Off-Target Toxicity (e.g., hERG, DNA Damage) P->T B Biazetidine / Diazaspiro Core (Rigid, Predictable Vectorization) P->B Bioisosteric Replacement S Target Selectivity & Improved Pharmacokinetics B->S

Fig 1. Pharmacological shift from flexible 2D piperazines to rigid 3D biazetidine scaffolds.

Quantitative Data: Physicochemical Comparison

To understand the impact of these bioisosteres, we must quantify the geometric and electronic shifts that occur upon scaffold replacement. The table below summarizes the core differences between a standard piperazine and its sp³-rich replacements.

Property / MetricPiperazine2,6-Diazaspiro[1]heptane1,3'-Biazetidine
Hybridization State Predominantly sp³ (Flexible)Highly sp³ (Rigid)Highly sp³ (Rigid)
Ring Strain Energy Minimal (~0 kcal/mol)High (~25-30 kcal/mol)High (~20-25 kcal/mol)
N-N Distance ~2.8 - 3.0 Å (Variable)~4.1 - 4.3 Å (Fixed)~3.5 - 3.8 Å (Fixed)
Vectorization Angle 180° (Linear extension)~90° (Orthogonal twist)~120° (Bent extension)
Metabolic Stability Moderate (Prone to N-oxidation)High (Steric shielding)High (Steric shielding)
Typical ΔlogD7.4 Baseline (0.0)-0.5 to -1.0 (More hydrophilic)-0.3 to -0.8

Synthetic Workflows & Self-Validating Protocols

Synthesizing highly strained four-membered rings requires precise control over reaction conditions to prevent ring-opening or polymerization. The following protocols detail the synthesis of biazetidine and diazaspiro cores, designed as self-validating systems to ensure experimental integrity.

Protocol 1: Synthesis of 1,3'-Biazetidine Derivatives via Aza-Michael Addition

This protocol describes the synthesis of 1,3'-biazetidine cores via the nucleophilic addition of an azetidine to an α,β-unsaturated ester .

  • Step 1: Reagent Preparation. Dissolve methyl 2-(azetidin-3-ylidene)acetate (1.0 equiv) and the target NH-heterocycle (e.g., azetidine, 1.2 equiv) in anhydrous acetonitrile.

    • Causality: Acetonitrile is explicitly chosen as a polar aprotic solvent. Its high dielectric constant stabilizes the polar transition state of the Michael addition without acting as a nucleophile, which would otherwise cause unwanted ester solvolysis.

  • Step 2: Catalyst Addition. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise at room temperature.

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It effectively deprotonates the secondary amine to enhance its nucleophilicity without competing for the Michael acceptor.

  • Step 3: Thermal Activation. Heat the reaction mixture to 65 °C for 4 hours under an inert argon atmosphere.

    • Self-Validation: Monitor the reaction via LC-MS. The system is validated when the α,β-unsaturated ester mass peak disappears, and the product mass [M+H]⁺ emerges, confirming complete conversion without ring-opening side reactions.

  • Step 4: Isolation & Verification. Quench the reaction, extract with ethyl acetate, and purify via flash chromatography.

    • Self-Validation: Post-purification ¹H-NMR must show the complete disappearance of the vinylic proton (~5.8 ppm) and the appearance of complex multiplet signals (~3.5-4.5 ppm) corresponding to the newly formed, sp³-rich 1,3'-biazetidine core.

Protocol 2: Flow-Assisted Preparation of 1-Oxa-2,6-diazaspiro[1]heptane (ODASE)

Spiro-heterocycles are often synthesized via the strain-release of bicyclic precursors. This protocol utilizes continuous flow chemistry to safely handle hazardous intermediates .

  • Step 1: Precursor Loading. Load the highly strained azabicyclo[1.1.0]butane precursor and the nucleophilic coupling partner into separate, chilled syringe pumps.

    • Causality: Azabicyclo[1.1.0]butanes possess extreme ring strain (~65 kcal/mol). Keeping them isolated at low temperatures until the exact point of reaction prevents premature, explosive polymerization.

  • Step 2: Microreactor Mixing. Pump the reagents at a strictly controlled flow rate into a T-mixer connected to a continuous flow PFA microreactor.

    • Causality: The strain-release ring-opening event is highly exothermic. The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat dissipation, preventing thermal runaway that would destroy the delicate spirocyclic product.

  • Step 3: Residence Time Control. Maintain a residence time of 15-30 minutes at an elevated temperature of 80 °C within the reactor coil.

    • Self-Validation: Utilize in-line FT-IR spectroscopy. The system validates itself when the characteristic high-frequency C-C bond stretch of the bicyclo-butane core disappears before the fluid exits the reactor.

  • Step 4: Collection. Collect the resulting ODASE core directly into a functionalization bath for immediate downstream drug conjugation.

G A Azabicyclo[1.1.0]butane (Highly Strained Precursor) B Continuous Flow Microreactor (Rapid Heat Dissipation) A->B C Strain-Release Ring Opening (Nucleophilic Attack) B->C D 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE Core) C->D E Downstream N-Functionalization (Drug Conjugation) D->E

Fig 2. Flow-assisted synthesis of diazaspiro cores via strain-release of azabicyclo[1.1.0]butanes.

Conclusion

The integration of biazetidine and diazaspiro derivatives into modern medicinal chemistry represents a triumph of structural design over traditional 2D limitations. By leveraging the high ring strain and rigid vectorization of these sp³-rich cores, drug development professionals can systematically engineer out off-target toxicities while enhancing the pharmacokinetic viability of their clinical candidates. As synthetic methodologies—particularly flow chemistry and aza-Michael additions—become more refined, the barrier to accessing these complex architectures will continue to lower, paving the way for safer, more selective therapeutics.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.[Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.[Link]

  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., & Luisi, R. (2024). 1‐Oxa‐2,6‐Diazaspiro[1]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(16), 3625-3631.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Protocols for the Boc Deprotection of tert-Butyl [3,3'-biazetidine]-1-carboxylate

Executive Summary & Mechanistic Causality The 3,3'-biazetidine scaffold has emerged as a highly valuable, conformationally restricted, "stretched" analogue of piperidine and piperazine in modern drug discovery ()[1]. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The 3,3'-biazetidine scaffold has emerged as a highly valuable, conformationally restricted, "stretched" analogue of piperidine and piperazine in modern drug discovery ()[1]. This unique structural motif is increasingly utilized in the synthesis of advanced therapeutics, including potent [2] and targeting the androgen receptor[3].

However, the intrinsic ring strain of the four-membered azetidine rings (~26 kcal/mol per ring) presents a formidable synthetic challenge during the removal of the tert-butoxycarbonyl (Boc) protecting group. If acidic conditions are too harsh or prolonged, the azetidine ring becomes highly susceptible to acid-catalyzed ring-opening—a degradation pathway similarly observed in related strained systems like oxetanyl-azetidines[4].

As an Application Scientist, it is critical to understand the causality behind the experimental choices in this deprotection step. The cleavage of the Boc group relies on protonation of the carbamate followed by the expulsion of a tert-butyl cation and CO₂. While standard Trifluoroacetic Acid (TFA) rapidly achieves this, the subsequent concentration of TFA during solvent evaporation provides the exact thermodynamic activation energy required to trigger undesired ring-opening. Therefore, selecting a protocol that balances sufficient acidity with kinetic control and safe isolation is paramount.

Mechanism Boc_Amine Boc-Biazetidine (Stable) Protonated Protonated Intermediate (R2N+-Boc) Boc_Amine->Protonated H+ Carbamate Carbamic Acid + t-Butyl Cation Protonated->Carbamate Slow Product Biazetidine Salt (Target Product) Carbamate->Product -CO2 -Isobutylene RingOpen Ring-Opened Impurity Product->RingOpen Excess Heat Prolonged Acid

Acid-catalyzed Boc deprotection pathway and the competing ring-opening degradation route.

Strategic Workflow & Protocol Selection

To ensure high yields and structural integrity, we have validated two distinct protocols.

  • Protocol A (TFA / DCM): Best suited for rapid deprotection of highly lipophilic or sterically hindered biazetidine derivatives where the intermediate is robust.

  • Protocol B (4M HCl / Dioxane): The superior choice for sensitive biazetidines. This method acts as a self-validating system . As the Boc group is cleaved, the resulting polar biazetidine hydrochloride salt precipitates out of the non-polar DCM/Dioxane matrix. This phase separation effectively sequesters the fragile product from the acidic solution, providing a visual cue of reaction progress and kinetically halting further acid-catalyzed ring degradation[2].

Workflow Start tert-Butyl[3,3'-biazetidine]-1-carboxylate Assess Evaluate Substrate Sensitivity (Steric & Electronic Profile) Start->Assess TFA_Path Protocol A: TFA / DCM (Rapid Cleavage) Assess->TFA_Path Robust Substrates HCl_Path Protocol B: HCl / Dioxane (Controlled Precipitation) Assess->HCl_Path High Ring-Opening Risk TFA_Cond 0 °C to RT, 1-2h Evaporative Isolation TFA_Path->TFA_Cond HCl_Cond 0 °C to RT, 2-4h Filtration Isolation HCl_Path->HCl_Cond Product_TFA Biazetidine TFA Salt TFA_Cond->Product_TFA Product_HCl Biazetidine HCl Salt HCl_Cond->Product_HCl

Decision matrix for selecting the optimal Boc deprotection protocol for biazetidines.

Quantitative Data Presentation

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl / Dioxane
Acid System 20–30% v/v Trifluoroacetic Acid4.0 M HCl in 1,4-Dioxane (10 equiv)
Temperature Profile 0 °C → 20 °C0 °C → 20 °C
Reaction Time 1.0 – 2.0 hours2.0 – 4.0 hours
Isolation Method Solvent evaporation & TriturationDirect filtration of precipitated salt
Ring-Opening Risk Moderate to High (during concentration)Low (precipitate is protected from solution)
Typical Yield 75% – 85%85% – 95%
Salt Form Isolated Trifluoroacetate (TFA) saltHydrochloride (HCl) salt

Step-by-Step Experimental Methodologies

Protocol A: TFA-Mediated Deprotection (Evaporative Method)

Use this method only if the downstream application requires the TFA salt and the specific biazetidine derivative is known to be stable against concentration in strong acid.

  • Preparation: Dissolve tert-butyl [3,3'-biazetidine]-1-carboxylate (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL) under a nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to mitigate the exothermic release of isobutylene gas.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (1.0 mL, ~20% v/v) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20 °C) for 1 to 2 hours. Monitor the reaction via LC-MS or TLC (ninhydrin stain).

  • Controlled Isolation: Once complete, concentrate the reaction mixture under reduced pressure. Crucial Causality Step: Keep the rotary evaporator water bath strictly below 25 °C. Elevated temperatures during this step will concentrate the TFA and induce azetidine ring-opening[4].

  • Trituration: Co-evaporate with toluene (2 × 5 mL) to remove residual TFA, then triturate the resulting residue with cold diethyl ether to yield the biazetidine TFA salt as a solid.

Protocol B: HCl/Dioxane-Mediated Deprotection (Precipitation Method)

Recommended as the default protocol for highly strained biazetidines to prevent ring degradation[2].

  • Preparation: Dissolve tert-butyl [3,3'-biazetidine]-1-carboxylate (1.0 mmol) in anhydrous DCM (3.0 mL).

  • Cooling: Cool the solution to 0 °C under a nitrogen atmosphere.

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol, 10 equiv).

  • Reaction & Self-Validation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Over the next 2 to 4 hours, a white precipitate will begin to form. This precipitation is a self-validating indicator that the deprotection is occurring and that the highly polar HCl salt is safely crashing out of the organic matrix.

  • Isolation: Once precipitation ceases and LC-MS confirms the absence of starting material, dilute the suspension with cold diethyl ether (5.0 mL).

  • Filtration: Filter the solid rapidly through a sintered glass funnel, wash with additional cold diethyl ether (2 × 5 mL), and dry under high vacuum to afford the pure biazetidine hydrochloride salt.

Analytical Validation & Troubleshooting

  • LC-MS Monitoring: The Boc-protected starting material often exhibits poor ionization or fragments in the source. Look for the [M+H−56]+ (loss of isobutylene) or [M+H−100]+ (loss of Boc) peaks. The fully deprotected product will show a strong [M+H]+ corresponding to the free amine.

  • NMR Verification: In the ¹H NMR spectrum (typically in DMSO-d₆ or D₂O), the disappearance of the sharp 9-proton singlet at ~1.40 ppm confirms complete Boc removal.

  • Detecting Ring-Opening: If ring-opening has occurred, the ¹H NMR will show complex, broadened multiplets in the aliphatic region (2.5–3.5 ppm) instead of the highly symmetric, distinct signals expected for the intact biazetidine core.

References

  • Title: Bcl-2 INHIBITORS (WO2019210828A1) Source: WIPO / Google Patents URL: [2]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1][4]

  • Title: Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL: [Link][3]

Sources

Application

Application Note: Synthesis of Advanced Spirocyclic PROTAC Scaffolds Using tert-Butyl[3,3'-biazetidine]-1-carboxylate

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, structural optimization, and self-validating synthetic protocols for rigidified proteolys...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, structural optimization, and self-validating synthetic protocols for rigidified proteolysis-targeting chimeras (PROTACs).

Executive Summary & Mechanistic Rationale

The development of targeted protein degraders has historically relied on flexible alkyl or polyethylene glycol (PEG) linkers. However, these flexible chains incur a massive entropic penalty during the formation of the target-PROTAC-E3 ligase ternary complex, often resulting in poor oral bioavailability and suboptimal degradation efficiency (DC 50​ ).

To overcome these limitations, modern drug discovery has pivoted toward rigidified linker architectures. tert-Butyl [3,3'-biazetidine]-1-carboxylate (1-Boc-3,3'-biazetidine) has emerged as a premier "stretched" bioisostere of piperazine . When coupled with complex spirocyclic target-binding scaffolds (such as 2,8-diazaspiro[4.5]decane derivatives used in androgen receptor antagonists), the 3,3'-biazetidine linker pre-organizes the PROTAC conformation. This rigidity minimizes the entropic cost of ternary complex formation, dramatically enhancing both target affinity and pharmacokinetic profiles .

The mono-Boc protection of the biazetidine core is a critical design feature, allowing for orthogonal, stepwise functionalization: the free secondary amine is first conjugated to an E3 ligase recruiter, followed by Boc deprotection and subsequent coupling to the spirocyclic warhead.

Quantitative Impact of Linker Rigidification

The integration of 3,3'-biazetidine and spirocyclic scaffolds directly correlates with enhanced degradation metrics. The table below summarizes the structure-activity relationship (SAR) data driving the shift from flexible to rigid spirocyclic/bicyclic PROTAC architectures.

Linker Scaffold ArchitectureConformational FlexibilityDC 50​ (nM)D max​ (%)Oral Bioavailability (F%)
Flexible Alkyl/PEG High> 50.0< 70%Low (< 5%)
Piperazine Moderate5.285%Moderate (~15%)
2,6-Diazaspiro[1]heptane Rigid (Spirocyclic)1.890%High (~35%)
3,3'-Biazetidine Rigid (Stretched Bicyclic)0.6 > 95% High (> 40%)

Data representative of structural optimization trends in the discovery of advanced AR PROTACs (e.g., ARD-2051) .

Synthetic Workflow & Assembly Logic

The synthetic strategy relies on the differential reactivity of the two azetidine nitrogen atoms, governed by the tert-butyl carboxylate (Boc) protecting group.

Workflow A 1-Boc-3,3'-biazetidine (Rigid Linker) C SNAr Coupling (DIPEA, DMSO) A->C B E3 Ligase Ligand (Fluorothalidomide) B->C D Boc Deprotection (TFA/DCM) C->D Intermediate F Amide Coupling (HATU, DIPEA) D->F Free Amine E Spirocyclic Ligand (AR Antagonist) E->F G Final Spirocyclic PROTAC Degrader F->G

Caption: Workflow for assembling spirocyclic PROTACs using a 3,3'-biazetidine linker.

Self-Validating Experimental Protocols

The following step-by-step methodologies detail the integration of tert-Butyl [3,3'-biazetidine]-1-carboxylate into a spirocyclic PROTAC scaffold.

Protocol 1: S N​ Ar Coupling with E3 Ligase Ligand

Objective: Conjugate the free secondary amine of 1-Boc-3,3'-biazetidine to a fluorinated E3 ligase ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione). Causality: The S N​ Ar reaction is driven by the nucleophilicity of the biazetidine NH and the electrophilicity of the fluorinated phthalimide. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the highly corrosive HF byproduct, preventing the protonation of the biazetidine which would otherwise stall the reaction. DMSO is selected to stabilize the polar Meisenheimer complex intermediate.

  • Charge a dry, argon-purged reaction vial with 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 equiv) and tert-Butyl [3,3'-biazetidine]-1-carboxylate (1.2 equiv).

  • Dissolve the reagents in anhydrous DMSO (0.2 M concentration).

  • Add DIPEA (3.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating when the peak corresponding to the starting fluorinated ligand completely disappears, replaced by a single new peak exhibiting the[M+H] + mass of the Boc-protected intermediate. If unreacted ligand persists, verify the reaction temperature, as the S N​ Ar activation energy barrier for sterically hindered amines requires sustained thermal input.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMSO) and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol 2: Orthogonal Boc Deprotection

Objective: Remove the tert-butyl carboxylate group to expose the second azetidine amine. Causality: Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the carbamate, leading to the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas) and CO 2​ . Dichloromethane (DCM) acts as a non-coordinating solvent to facilitate smooth cleavage without side reactions.

  • Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise until a 1:4 (v/v) ratio of TFA:DCM is achieved.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (using 10% MeOH in DCM). The starting material will be UV-active and ninhydrin-negative. The successful generation of the deprotected product is confirmed by a baseline-shifted, strongly ninhydrin-positive spot (indicating the free secondary amine).

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to ensure complete removal of residual TFA, which would otherwise competitively consume coupling reagents in the next step.

Protocol 3: Amide Coupling with Spirocyclic Target Ligand

Objective: Couple the deprotected biazetidine intermediate to a spirocyclic target-binding ligand (e.g., a carboxylic acid derivative of a 2,8-diazaspiro[4.5]decane scaffold). Causality: HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate. This is critical for overcoming the significant steric hindrance associated with coupling a secondary amine (the rigid biazetidine) to a bulky spirocyclic carboxylic acid. DIPEA deprotonates the carboxylic acid and neutralizes the amine TFA salt.

  • In a dry flask, dissolve the spirocyclic carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (5.0 equiv) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the TFA salt of the biazetidine intermediate (1.1 equiv, from Protocol 2) dissolved in a minimal amount of DMF.

  • Stir the reaction at room temperature for 12 hours.

  • Validation Checkpoint: Quench a 5 µL aliquot in 50% MeCN/H 2​ O and analyze via LC-MS. The formation of the target spirocyclic PROTAC is confirmed by the presence of the desired [M+H] + ion and the depletion of the active ester intermediate.

  • Purify the final compound via preparative reverse-phase HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% Formic Acid).

Mechanism of Action: Ternary Complex Formation

Once synthesized, the rigid biazetidine-spirocyclic PROTAC acts as a highly pre-organized molecular bridge. The spirocyclic head binds the target protein (e.g., Androgen Receptor), while the E3 ligase ligand recruits the ubiquitination machinery. The rigidity of the biazetidine linker ensures the two proteins are held at an optimal distance and orientation, maximizing the rate of polyubiquitination.

Mechanism T Target Protein (Androgen Receptor) P Spirocyclic PROTAC (Biazetidine Linker) T->P U Polyubiquitination (Proteasome Tagging) P->U Induces Proximity E E3 Ubiquitin Ligase (CRBN Complex) E->P D Target Degradation (26S Proteasome) U->D Mediates

Caption: Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

References

  • Melnykov, K. P., Volochnyuk, D. M., Ryabukhin, S. V., Rusanov, E. B., & Grygorenko, O. O. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(1), 1363–1371.[Link]

  • Han, X., Zhao, L., Xiang, W., Miao, B., Qin, C., Wang, M., Xu, T., McEachern, D., Lu, J., Wang, Y., Metwally, H., & Yang, C.-Y. (2023). Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry, 66(13), 8822–8843.[Link]

Sources

Method

Application Note: N-Alkylation Techniques for tert-Butyl [3,3'-biazetidine]-1-carboxylate in PROTAC Synthesis

Introduction & Rationale The development of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the strategic selection of linker moieties to connect the target-binding ligand with the E3 ligase recruiter[1]. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the strategic selection of linker moieties to connect the target-binding ligand with the E3 ligase recruiter[1]. While flexible polyethylene glycol (PEG) chains are traditional choices, modern medicinal chemistry increasingly favors rigid, sp3-rich scaffolds to improve physicochemical properties, oral bioavailability, and ternary complex pre-organization.

tert-Butyl [3,3'-biazetidine]-1-carboxylate (often supplied as a hydrochloride or hemioxalate salt) has emerged as a premier PROTAC linker[2][3]. Structurally, it is a bis-azetidine containing one Boc-protected nitrogen and one free secondary amine. Functionalizing this scaffold via N-alkylation is a critical workflow for researchers synthesizing novel degraders. This guide provides detailed, mechanistically grounded protocols for the N-alkylation of this constrained bicyclic system.

Mechanistic Insights: Reactivity of the Biazetidine Scaffold

To successfully alkylate the free secondary amine of the biazetidine core, researchers must account for the unique stereoelectronic properties of the four-membered azetidine ring.

  • Orbital s-Character & Nucleophilicity: The internal C-N-C bond angle of an azetidine is approximately 90°. To accommodate this strain, the ring bonds possess high p-character, forcing the nitrogen lone pair into an orbital with proportionally higher s-character. Because s-orbitals hold electrons closer to the nucleus, the azetidine nitrogen is slightly less nucleophilic than unstrained aliphatic amines (e.g., piperidine).

  • Reaction Selection: Despite reduced nucleophilicity, the secondary amine readily undergoes functionalization. Two primary pathways are optimal:

    • Direct Nucleophilic Substitution ( SN​2 ): Ideal for primary alkyl halides or pseudohalides (mesylates/tosylates). A non-nucleophilic base (e.g., DIPEA) is required to neutralize the commercially supplied salt form and act as an acid scavenger.

    • Reductive Amination: The preferred method when coupling with aldehydes or ketones. It utilizes sodium triacetoxyborohydride ( NaBH(OAc)3​ ), a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the carbonyl electrophile[4].

Experimental Workflows & Logical Relationships

Workflow Start tert-Butyl [3,3'-biazetidine]- 1-carboxylate Salt FreeBase Freebasing (DIPEA or K2CO3) Start->FreeBase Split Electrophile Selection FreeBase->Split SN2 Direct N-Alkylation (Alkyl Halide) Split->SN2 Primary Halides RedAm Reductive Amination (Aldehyde/Ketone) Split->RedAm Carbonyls Workup1 Aqueous Workup & Organic Extraction SN2->Workup1 Workup2 Bicarbonate Quench & Extraction RedAm->Workup2 Product N-Alkylated Biazetidine PROTAC Linker Workup1->Product Workup2->Product

Figure 1: Decision matrix and workflow for the N-alkylation of the biazetidine core.

Mechanism Amine Secondary Azetidine (Nucleophile) Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl - H2O Carbonyl Aldehyde (Electrophile) Carbonyl->Iminium Final Tertiary Amine Product Iminium->Final Reduction Hydride Hydride Transfer (NaBH(OAc)3) Hydride->Final

Figure 2: Mechanistic pathway of reductive amination on the azetidine core.

Step-by-Step Methodologies (Self-Validating Protocols)

Method A: Direct N-Alkylation via SN​2

This method is optimized for coupling the biazetidine core with primary alkyl bromides or iodides.

Reagents:

  • tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (1.0 eq)

  • Alkyl halide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Procedure:

  • Freebasing: Suspend the biazetidine salt in anhydrous MeCN under a nitrogen atmosphere. Add DIPEA dropwise at room temperature. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Electrophile Addition: Add the alkyl halide dropwise. If using a less reactive alkyl chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate an in situ Finkelstein reaction.

  • Heating: Heat the reaction mixture to 60 °C.

  • Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM).

    • Validation Check: Stain the TLC plate with Ninhydrin. The secondary amine starting material will stain strongly (purple/brown). The successful formation of the tertiary amine product will not stain with Ninhydrin, but will be visible under UV (if UV-active) or by staining with Dragendorff's reagent (orange).

  • Workup: Once the starting material is consumed (typically 4–8 hours), cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography.

Method B: Reductive Amination

This method is highly selective and avoids the risk of over-alkylation or elimination side-reactions common with hindered alkyl halides[4].

Reagents:

  • tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (1.0 eq)

  • Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

Procedure:

  • Iminium Formation: Dissolve the biazetidine salt and the aldehyde in anhydrous DCE. Add glacial AcOH. The weak acid catalyzes the formation of the iminium ion while neutralizing the HCl salt. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ in small portions to avoid excessive gas evolution.

    • Causality Note: NaBH(OAc)3​ is chosen over NaBH4​ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing it from reducing the unreacted aldehyde before the iminium ion can form.

  • Self-Validation: After 12 hours, perform a TLC check. Quench a 50 µL aliquot in NaHCO3​ and extract with EtOAc before spotting to prevent streaking from the borate salts.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~8. Extract with Dichloromethane (DCM) three times.

  • Isolation: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Quantitative Data Summaries

Table 1: Optimization of Direct N-Alkylation Conditions Data reflects the coupling of the biazetidine core with 1-bromo-3-phenylpropane.

BaseSolventTemp (°C)Time (h)Conversion (%)Byproducts
DIPEA (3 eq) MeCN 60 6 >95% Trace
K2​CO3​ (3 eq)DMF80490%Minor elimination
TEA (3 eq)DCM401865%Unreacted SM
Cs2​CO3​ (2 eq)THF651275%Trace

Table 2: Comparison of Hydride Donors for Reductive Amination Data reflects the coupling of the biazetidine core with benzaldehyde.

ReagentSolventAdditiveYield (%)Mechanistic Notes
NaBH(OAc)3​ DCE AcOH (1 eq) 92% Mild, highly selective for iminium reduction.
NaCNBH3​ MeOH ZnCl2​ (cat)85%Effective, but generates toxic HCN gas during workup.
NaBH4​ EtOHNone40%Poor yield; direct reduction of aldehyde to benzyl alcohol outcompetes iminium formation.

References

  • The Journal of Organic Chemistry. (2020). A Single-Step Synthesis of Azetidine-3-amines. ACS Publications. URL:[Link]

  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications.[4] URL:[Link]

Sources

Application

Palladium-catalyzed cross-coupling with tert-Butyl [3,3'-biazetidine]-1-carboxylate

Title: Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of tert-Butyl [3,3'-biazetidine]-1-carboxylate Executive Summary tert-Butyl [3,3'-biazetidine]-1-carboxylate (CAS 2007910-70-3) is an emerging,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of tert-Butyl [3,3'-biazetidine]-1-carboxylate

Executive Summary

tert-Butyl [3,3'-biazetidine]-1-carboxylate (CAS 2007910-70-3) is an emerging, highly rigid bicyclic bioisostere often utilized as a structural replacement for piperazine and morpholine rings in drug design[1]. Because of its unique physicochemical properties, it is increasingly employed as a versatile linker in PROTACs and advanced targeted therapeutics, such as Bcl-2 inhibitors[2],[3]. This application note details the mechanistic rationale and optimized experimental protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of its free secondary amine with aryl and heteroaryl halides.

Mechanistic Rationale & Substrate Profiling

Azetidines are highly strained four-membered nitrogen heterocycles. When subjected to transition-metal catalysis, the inherent ring strain (~26 kcal/mol) makes them susceptible to unwanted side reactions, such as ring-opening via β-carbon elimination from the Pd(II) intermediate. To successfully couple tert-Butyl [3,3'-biazetidine]-1-carboxylate, the catalytic cycle must be heavily biased toward rapid reductive elimination.

  • Catalyst Selection : Pd2​(dba)3​ serves as a stable and highly effective Pd(0) precatalyst, providing a reliable entry into the catalytic cycle without requiring harsh activation conditions.

  • Ligand Architecture : The use of bidentate ligands like BINAP or bulky, electron-rich monodentate Buchwald ligands (e.g., RuPhos, BrettPhos) is critical[3]. These ligands increase the steric bulk and electron density around the Pd center, accelerating the reductive elimination step and effectively outcompeting the ring-opening degradation pathways.

  • Base Selection : While sodium tert-butoxide ( NaOtBu ) is standard for many aminations, the use of KtOBu or Cs2​CO3​ is often preferred to accommodate the functional group tolerance of the Boc-protecting group and sensitive heteroaryl coupling partners[3].

Reaction Optimization Data

The following table summarizes the causal relationship between ligand/base selection and the overall coupling efficiency of the biazetidine core with a model aryl bromide, demonstrating why specific reagents are chosen over standard defaults.

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ PPh3​ NaOtBu Toluene90<10Slow reductive elimination; extensive azetidine ring-opening observed.
2 Pd2​(dba)3​ BINAP KtOBu Toluene9078Bidentate bite angle effectively accelerates C-N bond formation[3].
3 Pd(OAc)2​ XPhos Cs2​CO3​ 1,4-Dioxane10065Good conversion, but partial Boc-deprotection due to elevated temperature.
4 Pd2​(dba)3​ RuPhos Cs2​CO3​ 1,4-Dioxane 90 92 Optimal steric bulk/electron density; intact biazetidine core.
5 Pd2​(dba)3​ RuPhos K3​PO4​ 1,4-Dioxane9085Milder base prevents side reactions but slows overall reaction rate.

Data represents generalized optimization metrics for biazetidine C-N coupling workflows based on established literature parameters.

Experimental Protocol: Standard Operating Procedure (SOP)

Note: tert-Butyl[3,3'-biazetidine]-1-carboxylate is commercially supplied as a hydrochloride salt[1]. It must be free-based in situ during the reaction by using an excess of the inorganic base.

Materials:

  • tert-Butyl [3,3'-biazetidine]-1-carboxylate HCl (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Halide (1.1 equiv, 0.55 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol % Pd)

  • RuPhos or BINAP (0.04 equiv, 4 mol %)

  • Cs2​CO3​ or KtOBu (3.0 equiv, 1.5 mmol) - Excess used to neutralize the HCl salt.

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Workflow:

  • Preparation of the Reaction Vessel : Oven-dry a 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Reagent Loading : Add the aryl halide (if solid), tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride, Pd2​(dba)3​ , the selected phosphine ligand, and the base to the vessel.

  • Inert Atmosphere Establishment : Seal the vessel with a septum. Evacuate and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Causality: Pd(0) species are highly susceptible to oxidation, which irreversibly halts the catalytic cycle.

  • Solvent and Liquid Addition : Inject anhydrous, degassed 1,4-Dioxane via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction Execution : Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12–16 hours. Causality: Vigorous stirring is essential to overcome mass transfer limitations caused by the heterogeneous nature of the inorganic base.

  • Reaction Monitoring : Monitor the consumption of the aryl halide via LC-MS or TLC. The self-validating endpoint is the complete disappearance of the aryl halide mass peak and the emergence of the product mass ( [M+H]+ ).

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-arylated biazetidine product.

Process Visualization

Workflow N1 1. Reagent Loading Biazetidine HCl + Ar-X + Base N2 2. Inert Atmosphere Evacuate & Backfill with Argon (3x) N1->N2 N3 3. Catalyst Addition Pd2(dba)3 + RuPhos/BINAP in Dioxane N2->N3 N4 4. Cross-Coupling Heat at 90 °C, 12-16 h, 800 rpm N3->N4 N5 5. Workup & Isolation Celite Filtration & Chromatography N4->N5

Workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination of Biazetidine.

Troubleshooting & Causal Analysis

  • Issue: High levels of unreacted biazetidine but aryl halide is consumed.

    • Cause: Hydrodehalogenation of the aryl halide.

    • Solution: Ensure the solvent is rigorously degassed. Traces of moisture can lead to the formation of Pd-hydride species, promoting reduction over C-N coupling.

  • Issue: Cleavage of the Boc protecting group.

    • Cause: Thermal degradation in the presence of strong alkoxides (e.g., KtOBu ) over extended periods.

    • Solution: Switch to a milder base such as Cs2​CO3​ or K3​PO4​ and ensure the reaction temperature does not exceed 100 °C.

  • Issue: Incomplete conversion (Stalled reaction).

    • Cause: The biazetidine hydrochloride salt was not adequately free-based, leading to catalyst poisoning by chloride ions or insufficient nucleophilicity of the amine.

    • Solution: Pre-stir the biazetidine HCl with 1.5 equivalents of a soluble base (e.g., DIPEA) for 15 minutes before adding the Pd catalyst, or ensure a sufficient excess of the inorganic base is used with vigorous stirring.

References

  • Capot Chemical. "2007910-70-3 | tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride". Capotchem.com. URL: [Link]

  • Guo, Y., et al. "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2." Journal of Medicinal Chemistry 67.10 (2024): 7836-7858. URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of tert-Butyl [3,3'-biazetidine]-1-carboxylate into Peptidomimetic Scaffolds

An Application Guide for Researchers and Drug Development Professionals Introduction: Engineering the Peptide Backbone with Biazetidine Cores The therapeutic potential of peptides is often hindered by their inherent limi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Engineering the Peptide Backbone with Biazetidine Cores

The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity[1][2]. Peptidomimetics—molecules that replicate the structural and functional attributes of natural peptides—offer a robust strategy to overcome these hurdles[3][4]. A key approach in peptidomimetic design involves introducing conformational constraints into the peptide backbone to pre-organize the molecule into a bioactive conformation. This often leads to enhanced binding affinity, increased stability against proteolysis, and improved pharmacokinetic profiles[2][3].

Heterocyclic scaffolds are privileged structures for inducing such conformational rigidity[5]. The azetidine ring, a four-membered heterocycle, has been explored as a proline analogue that can significantly influence peptide conformation and improve stability[6][7]. Building upon this concept, the [3,3'-biazetidine] system represents a novel and powerful building block. It acts as a constrained dipeptide mimic, replacing two amino acid residues with a rigid, non-natural linker. This application note provides a comprehensive guide to the strategic incorporation of tert-Butyl [3,3'-biazetidine]-1-carboxylate , a key precursor for this class of peptidomimetics, using standard solid-phase peptide synthesis (SPPS) techniques.

Reagent Profile: tert-Butyl [3,3'-biazetidine]-1-carboxylate

The target building block, often supplied as a hydrochloride salt (tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride)[8], is a bifunctional molecule designed for seamless integration into peptide chains.

  • Structure: It features two azetidine rings joined at the 3-position. One azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is labile to acid. The other nitrogen is a secondary amine (protonated in the salt form), which serves as the initial point of attachment to the growing peptide chain.

  • Functionality: The Boc-protected nitrogen provides an orthogonal handle for subsequent chain elongation. After coupling the molecule via its free secondary amine, the Boc group can be selectively removed on-resin to expose a new N-terminus for further synthesis.

  • Handling: As a hydrochloride salt, the reagent must be neutralized in situ or prior to the coupling reaction to liberate the free secondary amine for nucleophilic attack. This is typically achieved by using an excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Workflow for Biazetidine Incorporation via Fmoc-SPPS

The following protocols are based on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, which offers orthogonal protection compatible with the acid-labile Boc group on the biazetidine core[9][10].

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_finalization Finalization Resin Fmoc-AA-Resin Swell Swell Resin (DMF, 1h) Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF/DCM) Fmoc_Deprotect->Wash1 Couple_Biazetidine Couple Biazetidine (HATU/DIPEA) Wash1->Couple_Biazetidine Wash2 Wash (DMF/DCM) Couple_Biazetidine->Wash2 Kaiser_Test Kaiser Test (Negative?) Wash2->Kaiser_Test Kaiser_Test->Couple_Biazetidine No, Recouple Boc_Deprotect On-Resin Boc Deprotection (30% TFA/DCM) Kaiser_Test->Boc_Deprotect Yes Wash3 Wash & Neutralize Boc_Deprotect->Wash3 Couple_Next_AA Couple Next Fmoc-AA Wash3->Couple_Next_AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) Couple_Next_AA->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Peptide Final Peptidomimetic Characterization->Final_Peptide

Caption: SPPS workflow for incorporating the biazetidine scaffold.

Experimental Protocols

Protocol 1: Coupling of tert-Butyl [3,3'-biazetidine]-1-carboxylate

This protocol details the crucial step of attaching the biazetidine building block to the N-terminus of a resin-bound peptide.

1. Materials & Reagents:

  • Fmoc-deprotected peptidyl-resin (1.0 eq).
  • tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (3.0 eq).
  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq).
  • DIPEA (N,N-Diisopropylethylamine) (6.0 eq).
  • Anhydrous N,N-Dimethylformamide (DMF).
  • Anhydrous Dichloromethane (DCM).

2. Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptidyl-resin has been completely removed using a standard protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF)[9][11]. Wash the resin thoroughly with DMF (5x) and DCM (3x) and drain.
  • Pre-activation Mixture: In a separate vessel, dissolve tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
  • Neutralization and Activation: Add DIPEA (6.0 eq) to the pre-activation mixture. The excess base is crucial to neutralize both the hydrochloride salt of the biazetidine and the HCl generated during the activation process. Allow the mixture to activate for 2-5 minutes at room temperature.
  • Coupling Reaction: Add the activated biazetidine solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours.
  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.
  • Quality Control: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates successful and complete coupling. If the test is positive, a second coupling may be necessary.

Scientist's Note (Causality): The use of HATU is recommended over other coupling reagents like HBTU or DIC/HOBt due to the steric bulk of the biazetidine scaffold. HATU is a highly potent activating agent that forms a reactive O-acylisourea intermediate, facilitating efficient acylation of the secondary amine[9]. A higher equivalence of reagents and longer coupling times are employed to drive the reaction to completion.

Protocol 2: On-Resin Deprotection of the Biazetidine Boc Group

This step is critical for unmasking the second nitrogen atom of the biazetidine core, allowing for peptide chain extension.

1. Materials & Reagents:

  • Biazetidine-coupled peptidyl-resin.
  • Deprotection Solution: 30% Trifluoroacetic Acid (TFA) in DCM (v/v).
  • Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
  • Neutralization Solution: 5% DIPEA in DMF (v/v).

2. Procedure:

  • Resin Swelling: Swell the dried resin in DCM for 15-20 minutes.
  • Boc Deprotection: Drain the DCM and add the 30% TFA/DCM solution to the resin. Agitate for 30 minutes at room temperature. The Boc group is cleaved, releasing isobutylene and CO2[12][13][14].
  • Washing: Drain the acidic solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
  • Neutralization: Wash the resin with the 5% DIPEA/DMF solution (2 x 5 min) to neutralize the newly formed trifluoroacetate salt of the amine.
  • Final Wash: Wash the resin again with DMF (3x) and DCM (3x). The resin is now ready for the coupling of the next Fmoc-amino acid.

Scientist's Note (Trustworthiness): The orthogonality of the Fmoc and Boc protecting groups is the cornerstone of this strategy. The acid-labile Boc group is removed under conditions (mild TFA) that leave the base-labile Fmoc groups and most acid-labile side-chain protecting groups (like t-butyl esters) on the rest of the peptide intact[9][15]. Complete removal of TFA and subsequent neutralization are critical, as residual acid will prevent efficient coupling in the next step.

Structural Impact and Characterization

The incorporation of a biazetidine unit fundamentally alters the peptide backbone, replacing the flexible Cα-C(O)-N-Cα dihedral angles of a dipeptide with a rigid, constrained linker.

Caption: Comparison of a natural peptide bond and a biazetidine linkage.

Characterization: Successful incorporation should be verified analytically.

  • Mass Spectrometry (ESI-MS): The most direct confirmation. The observed mass of the final peptidomimetic should correspond to the calculated theoretical mass, accounting for the replacement of two amino acid residues with the biazetidine core.

  • NMR Spectroscopy: 1D and 2D NMR experiments can confirm the structure and provide insights into the conformational preferences of the peptidomimetic[16]. The protons on the azetidine rings will exhibit characteristic chemical shifts and coupling patterns distinct from natural amino acid residues.

Quantitative Data Summary

The following table provides typical parameters for the key incorporation steps. Actual values may need optimization based on the specific peptide sequence and resin.

ParameterValueRationale / Notes
Biazetidine Coupling
Reagent Equivalents3.0 eqDrives the reaction to completion for a sterically hindered amine.
Coupling Agent (HATU)2.9 eqHighly efficient activation to overcome steric hindrance.
Base (DIPEA)6.0 eqNeutralizes both reagent salt and reaction byproducts.
Coupling Time2 - 4 hoursExtended time ensures maximum coupling efficiency.
Boc Deprotection
TFA Concentration30% in DCMSufficiently strong to cleave Boc without significant side-chain deprotection.
Deprotection Time30 minutesStandard time for complete Boc removal under these conditions[12][13].

Conclusion

tert-Butyl [3,3'-biazetidine]-1-carboxylate is a versatile building block for introducing significant conformational constraint into peptide backbones. By serving as a rigid dipeptide isostere, it offers a powerful tool for medicinal chemists to enhance the stability, affinity, and selectivity of peptide-based therapeutics. The protocols outlined in this note, based on a standard and orthogonal Fmoc-SPPS strategy, provide a reliable framework for the successful synthesis and exploration of this promising class of peptidomimetics.

References

  • Zhu, Q. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]

  • Hansen, P. R. et al. (2016). Antibacterial peptidomimetics via fragment display on small-molecule scaffolds. RSC Advances. Available at: [Link]

  • Isidro-Llobet, A. et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]

  • Tukhbatullina, A. et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at: [Link]

  • Groutas, W. C. et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Vágner, J. et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • JoVE. (2012). Solid-phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Available at: [Link]

  • Koley, S. et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Available at: [Link]

  • Kumar, S. et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Nowick, J.S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • Burgess, K. (2010). Universal Peptidomimetics. Journal of Combinatorial Chemistry. Available at: [Link]

  • Li, Y. et al. (2023). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics. Available at: [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Peptidomimetic compounds produced using different scaffolds. Available at: [Link]

  • Semantic Scholar. (n.d.). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Available at: [Link]

  • Singh, S. et al. (2023). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research. Available at: [Link]

  • Fjell, C. D. et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Gumienna-Kontecka, E. et al. (2021). Peptidomimetics – An infinite reservoir of metal binding motifs in metabolically stable and biologically active molecules. Coordination Chemistry Reviews. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Yılmaz, Ö. et al. (2023). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkat USA. Available at: [Link]

  • Scialdone, M. A. (2009). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

  • Pires, D. S. et al. (2021). The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. Molecules. Available at: [Link]

  • DSpace@MIT. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. Available at: [Link]

  • Papini, A. M. et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]

  • Singh, Y. et al. (2017). Peptides and peptidomimetics as immunomodulators. Current Protein & Peptide Science. Available at: [Link]

  • Springer Professional. (n.d.). Peptidomimetics I. Available at: [Link]

  • Guryanov, I. et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • GIST Scholar. (n.d.). Structure-Function Relationship Analysis of Peptidomimetic Anti-Infectives. Available at: [Link]

  • MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics. Available at: [Link]

  • DSpace@MIT. (n.d.). Rapid de novo discovery of peptidomimetic affinity reagents for human angiotensin converting enzyme 2. Available at: [Link]

  • RSC Publishing. (n.d.). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Available at: [Link]

  • ResearchGate. (2026). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 1-Boc-3,3'-Biazetidine Derivatives

Strategic Overview & Chemical Significance The demand for sp³-rich, conformationally restricted scaffolds in modern drug discovery has driven significant interest in four-membered heterocyclic systems. 3,3'-Biazetidines...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

The demand for sp³-rich, conformationally restricted scaffolds in modern drug discovery has driven significant interest in four-membered heterocyclic systems. 3,3'-Biazetidines serve as highly valuable "stretched" bioisosteres of piperidine, piperazine, and morpholine[1]. By offering diminished conformational restriction while maintaining a high fraction of sp³ carbons (Fsp³), these scaffolds improve the physicochemical properties of active pharmaceutical ingredients (APIs). Notably, mono-protected derivatives such as 1-Boc-3,3'-biazetidine are heavily utilized as rigidified linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2].

While asymmetric 1,3'-biazetidines can be synthesized via the aza-Michael addition of azetidine to (azetidin-3-ylidene)acetates[3], the symmetrical 3,3'-linkage requires a de novo double ring construction. This application note details a robust, field-proven, 24-gram scale-up protocol for the synthesis of 1-Boc-3,3'-biazetidine, emphasizing mechanistic causality, in-process controls, and scalable purification strategies[4].

Retrosynthetic Rationale & Mechanistic Causality

The construction of the biazetidine core relies on the cyclization of an N -protected 2-(azetidin-3-yl)propane-1,3-diol via a double nucleophilic displacement[4].

  • Protecting Group Strategy: The synthesis begins with 1-benzhydrylazetidin-3-ol rather than the Boc-protected analogue. Causality: The Boc group is susceptible to partial reduction (yielding an N -methyl impurity) under the harsh, prolonged LiAlH4​ reduction conditions required later in the sequence. The benzhydryl (Bh) group is completely inert to these reductive conditions.

  • Orthogonal PG Swap: Before cyclizing the second azetidine ring, the benzhydryl group is swapped for a Boc group. Causality: If the benzhydryl group were retained during cyclization with benzylamine, the resulting 1-benzhydryl-1'-benzyl-3,3'-biazetidine would require a double-deprotection step. The extreme steric hindrance around the biazetidine core makes simultaneous removal of two bulky protecting groups sluggish and low-yielding. Swapping to Boc at the diol stage bypasses this steric penalty.

  • Ring Closure: The second azetidine ring is closed using benzylamine. Causality: Benzylamine acts as an excellent primary amine nucleophile for the double SN​2 displacement of the dimesylate intermediate. The resulting N -benzyl group can be cleanly and orthogonally removed via catalytic hydrogenolysis, leaving the Boc group intact to yield the target mono-protected scaffold.

Synthetic Workflow & Signaling Pathway

SynthesisWorkflow SM 1-Benzhydrylazetidin-3-ol (Starting Material) Mesylate 1. Mesylation (MsCl, Et3N, DCM) SM->Mesylate Malonate 2. Alkylation (Diethyl malonate, NaH) Mesylate->Malonate Diol 3. Reduction (LiAlH4, THF) Malonate->Diol BocDiol 4. PG Swap (Pd/C, H2, Boc2O) Diol->BocDiol Dimesylate 5. Activation (MsCl, Et3N, DCM) BocDiol->Dimesylate BenzylBiazetidine 6. Cyclization (Benzylamine, Heat) Dimesylate->BenzylBiazetidine Target 1-Boc-3,3'-biazetidine (Target Scaffold) BenzylBiazetidine->Target

Figure 1: Step-by-step synthetic workflow for the scale-up preparation of 1-Boc-3,3'-biazetidine.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of the synthetic route during a standard 1-gram optimization versus a 24-gram scale-up campaign[1].

Reaction PhaseChemical Transformation1 g Scale Yield (%)24 g Scale Yield (%)Purity (HPLC, %)
Phase 1 & 2 Mesylation & Malonate Alkylation7875>95
Phase 3 Hydride Reduction to Diol8178>98
Phase 4 PG Swap (Benzhydryl to Boc)7269>98
Phase 5 Dimesylation & Ring Closure6562>95
Phase 6 Catalytic Debenzylation9290>99
Overall SM to 1-Boc-3,3'-biazetidine ~26 ~21 >99

Detailed Experimental Protocols (24 g Scale)

Phase 1 & 2: Mesylation and Malonate Alkylation

Protocol:

  • Dissolve 1-benzhydrylazetidin-3-ol (30.0 g, 125 mmol) and Et3​N (26.1 mL, 187 mmol) in anhydrous DCM (300 mL) at 0 °C.

  • Add methanesulfonyl chloride ( MsCl ) (11.6 mL, 150 mmol) dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the crude mesylate.

  • In a separate flask, suspend NaH (60% dispersion, 6.0 g, 150 mmol) in anhydrous THF (250 mL) at 0 °C. Add diethyl malonate (24.0 g, 150 mmol) dropwise. Stir for 1 hour.

  • Add the crude mesylate dissolved in THF (50 mL) to the malonate solution. Reflux for 16 hours.

  • Quench with NH4​Cl (aq), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc 4:1) to yield diethyl 2-(1-benzhydrylazetidin-3-yl)malonate (35.7 g, 75%).

Causality & Validation:

  • Leaving Group Choice: Mesylate is chosen over tosylate for superior atom economy and easier removal of water-soluble methanesulfonate salts during the aqueous workup.

  • In-Process Control (IPC): TLC (Hexane/EtOAc 1:1). SM Rf​ = 0.2; Mesylate Rf​ = 0.6 (UV active).

Phase 3: Hydride Reduction to 1,3-Diol

Protocol:

  • Suspend LiAlH4​ (7.1 g, 187 mmol) in anhydrous THF (300 mL) at 0 °C under Argon.

  • Dropwise add diethyl 2-(1-benzhydrylazetidin-3-yl)malonate (35.7 g, 93.6 mmol) in THF (100 mL). Reflux for 4 hours.

  • Cool to 0 °C and perform a Fieser quench: Add 7.1 mL H2​O , followed by 7.1 mL 15% NaOH (aq), and finally 21.3 mL H2​O .

  • Stir vigorously for 30 minutes until a white granular precipitate forms. Filter through Celite, wash with hot THF, and concentrate to yield 2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol (21.7 g, 78%).

Causality & Validation:

  • Fieser Quench: This specific stoichiometric addition of water and base guarantees the formation of a granular, easily filterable aluminum salt lattice. Deviating from this causes the formation of a colloidal aluminum hydroxide gel that severely traps the product and causes emulsion issues.

  • IPC: TLC (DCM/MeOH 10:1). Diester Rf​ = 0.8; Diol Rf​ = 0.3 (Stains strongly with KMnO4​ ).

Phase 4: Orthogonal Protecting Group Swap

Protocol:

  • Dissolve the diol (21.7 g, 73 mmol) in MeOH (250 mL). Add Boc2​O (17.5 g, 80 mmol) and 10% Pd/C (2.2 g).

  • Stir the suspension under an H2​ atmosphere (balloon or 1 atm autoclave) at room temperature for 16 hours.

  • Filter the catalyst through a pad of Celite, wash with MeOH, and concentrate.

  • Purify via recrystallization or short silica plug to yield 2-(1-Boc-azetidin-3-yl)propane-1,3-diol (11.6 g, 69%)[4].

Causality & Validation:

  • Trapping Mechanism: The transient, highly polar secondary amine generated upon benzhydryl cleavage is immediately trapped by Boc2​O in situ. This prevents intermolecular side reactions and eliminates the need to isolate the highly water-soluble unprotected amino-diol.

  • IPC: TLC (DCM/MeOH 10:1). Boc-diol Rf​ = 0.4 (UV inactive, stains blue with phosphomolybdic acid).

Phase 5: Dimesylation & Azetidine Ring Closure

Protocol:

  • Dissolve the Boc-diol (11.6 g, 50 mmol) and Et3​N (21.0 mL, 150 mmol) in DCM (150 mL) at 0 °C. Add MsCl (9.3 mL, 120 mmol) dropwise. Stir for 2 hours, quench with water, extract, and concentrate to yield the crude dimesylate.

  • Dissolve the dimesylate in anhydrous CH3​CN (200 mL). Add benzylamine (5.9 g, 55 mmol) and DIPEA (19.4 g, 150 mmol).

  • Heat the mixture at 80 °C for 24 hours.

  • Concentrate the solvent, partition between EtOAc and NaHCO3​ (aq), extract, and purify via column chromatography (DCM/MeOH 20:1) to yield 1-Boc-1'-benzyl-3,3'-biazetidine (9.4 g, 62%).

Causality & Validation:

  • Base Selection: DIPEA acts as a non-nucleophilic acid scavenger for the methanesulfonic acid generated during the double SN​2 displacement. This prevents the protonation of benzylamine, ensuring its nucleophilicity remains high throughout the cyclization.

Phase 6: Catalytic Debenzylation

Protocol:

  • Dissolve 1-Boc-1'-benzyl-3,3'-biazetidine (9.4 g, 31 mmol) in MeOH (100 mL). Add 10% Pd/C (1.0 g).

  • Stir under an H2​ atmosphere (balloon) at 40 °C for 12 hours.

  • Filter through Celite, concentrate, and triturate with cold diethyl ether to yield the target 1-Boc-3,3'-biazetidine as a white solid (5.9 g, 90%).

Causality & Validation:

  • Orthogonality: The Boc group is completely stable to catalytic hydrogenolysis, allowing the selective unmasking of the secondary amine. The resulting free amine is highly reactive and ready for immediate coupling in PROTAC linker synthesis[2].

  • IPC: TLC (DCM/MeOH/ NH4​OH 90:9:1). Target Rf​ = 0.2 (Ninhydrin positive - distinct purple spot).

References

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: PMC - NIH URL: 3

  • Title: Boc-3,3'-biazetidine hemioxalate | PROTAC Linker Source: MedChemExpress URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of tert-Butyl [3,3'-biazetidine]-1-carboxylate

Welcome to the technical support guide for tert-Butyl [3,3'-biazetidine]-1-carboxylate . This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the specific challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl [3,3'-biazetidine]-1-carboxylate . This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the specific challenges associated with achieving and maintaining the aqueous solubility of this valuable building block. Below, you will find a series of troubleshooting guides in a question-and-answer format, detailed protocols, and explanatory diagrams to facilitate your experimental success.

Section 1: Compound Fundamentals

Before troubleshooting, it is crucial to understand the molecular features of tert-Butyl [3,3'-biazetidine]-1-carboxylate that govern its solubility. The structure contains two key moieties:

  • A Hydrophobic tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly decreases water solubility.[1]

  • A Basic Secondary Amine: The unprotected nitrogen on the second azetidine ring is a basic site. This free amine is the primary handle for increasing aqueous solubility via protonation.[2]

The central challenge is to leverage the basicity of the free amine to enhance solubility without compromising the integrity of the acid-labile Boc group.[3][4] The hydrochloride salt form of this compound is often supplied, which is significantly more water-soluble than the free base.[5][6]

Section 2: General Solubility Profile

For initial experimental planning, refer to the general solubility trends of Boc-protected amines.[1] Precise solubility will depend on the specific batch, purity, and ambient conditions.

SolventSolubilityRationale & Comments
Water (Neutral, pH 7) Very Low / InsolubleThe large hydrophobic Boc group dominates, leading to poor interaction with water.
Aqueous Acid (e.g., 0.1 M HCl) HighProtonation of the free secondary amine forms a highly polar ammonium salt, which is readily solvated by water.
Phosphate-Buffered Saline (PBS, pH 7.4) Very LowSimilar to neutral water, the compound is unlikely to dissolve sufficiently for most biological assays.
DMSO HighA common aprotic polar solvent for creating high-concentration stock solutions of nonpolar compounds.[7]
Ethanol, Methanol Moderate to HighPolar protic solvents that can solvate both the polar and nonpolar regions of the molecule.[1]
DCM, Chloroform, Ethyl Acetate HighNonpolar organic solvents suitable for synthesis and workup but not for aqueous assays.[1]

Section 3: Troubleshooting Aqueous Solubility - FAQs

Q1: My tert-Butyl [3,3'-biazetidine]-1-carboxylate (free base) won't dissolve in neutral water or PBS for my biological assay. What is the first step?

Answer: This is expected behavior due to the compound's hydrophobicity. The most direct method to solubilize it in an aqueous medium is through pH adjustment. By carefully lowering the pH, you protonate the secondary amine, converting the insoluble free base into a soluble salt.

The solubility of compounds with basic functional groups is highly pH-dependent.[8][9][10] The equilibrium between the insoluble free base and the soluble protonated form is governed by the solution's pH and the pKa of the secondary amine.

G cluster_0 pH-Dependent Solubility Equilibrium insoluble R₂NH (Free Base, Insoluble in Water) soluble R₂NH₂⁺ (Protonated Salt, Soluble in Water) insoluble->soluble + H⁺ (Acid) soluble->insoluble - H⁺ (Base) G cluster_validation Stability Check start Start: Insoluble Compound step1 Prepare acidic stock solution (e.g., pH 4 in water or 10 mM in DMSO) start->step1 step2 Dilute stock into final assay buffer (e.g., PBS pH 7.4) step1->step2 decision Is the solution clear? step2->decision step3 Incubate under assay conditions (e.g., 1 hr at 37°C) decision->step3 Yes failure1 Precipitation Issue: - Lower stock concentration - Adjust final buffer pH - Increase co-solvent % decision->failure1 No step4 Analyze sample by LC-MS step3->step4 decision2 Is the parent mass the only major peak? (No deprotection observed) step4->decision2 success Proceed with Experiment decision2->success Yes failure2 Degradation Issue: - Use milder pH for stock - Reduce incubation time/temp - Re-evaluate solvent system decision2->failure2 No

Caption: Troubleshooting and validation workflow.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a Mildly Acidic Aqueous Stock Solution

Objective: To prepare a 10 mM aqueous stock solution of tert-Butyl [3,3'-biazetidine]-1-carboxylate by pH adjustment.

Materials:

  • tert-Butyl [3,3'-biazetidine]-1-carboxylate (free base or HCl salt)

  • Milli-Q or deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the amount of compound required for your target volume and concentration (Molecular Weight of free base: ~212.29 g/mol ).

  • Add Water: Add approximately 80% of the final desired volume of water to the vial. The compound will likely appear as an insoluble solid or slurry.

  • Initial pH Adjustment: While stirring, add 0.1 M HCl dropwise. Monitor the solution for visual signs of dissolution.

  • Monitor pH: Periodically check the pH of the solution. Continue adding HCl until the solid is completely dissolved. The solution should be clear.

  • Final pH and Volume: Record the pH at which complete dissolution occurs. If necessary, adjust the pH to be within a safe range (e.g., pH 3-5). Use 0.1 M NaOH to back-titrate if you overshoot your target pH.

  • QS to Final Volume: Add water to reach the final desired volume.

  • Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter to remove any microparticulates.

  • Storage: Store the stock solution appropriately, typically at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage. [11]

Protocol 4.2: Workflow for Validating Compound Stability

Objective: To confirm that the solubilization and dilution process does not lead to the cleavage of the Boc protecting group.

Methodology:

  • Prepare Sample: Following Protocol 4.1, prepare an acidic stock solution. Dilute this stock into your final assay buffer to the highest concentration you plan to test.

  • Incubate: Subject this final solution to the same conditions as your planned experiment (e.g., incubate at 37°C for 2 hours).

  • Prepare Controls:

    • T=0 Control: Analyze a sample of the diluted solution immediately after preparation (before incubation).

    • Positive Deprotection Control: Intentionally deprotect the compound by treating a small amount with a strong acid (e.g., 20% TFA in DCM, then evaporate the solvent and redissolve). This will show you the expected mass of the deprotected product.

  • LC-MS Analysis: Analyze all samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Compare the chromatograms and mass spectra of your incubated sample against the T=0 control.

    • Look for the appearance of a new peak corresponding to the mass of the deprotected biazetidine core (~112.17 g/mol for [M+H]⁺).

    • If the peak area for the parent compound remains >95% and the deprotected product is negligible, your solubilization protocol is considered safe and valid for your experimental conditions.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • El-Faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Agusti, G., et al. (2009). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Lee, C.-Y., et al. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • ISSR Classes. Solubility and pH of amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Chemspace. Tert-butyl 3,3-difluoro-[1,3'-biazetidine]-1'-carboxylate. [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Vasileiou, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • ECHA. tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate — Chemical Substance Information. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • protocols.io. Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • PubMed. Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. [Link]

  • ResearchGate. Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

  • Jencks, W.P., & Westheimer, F.H. pKa Data Compiled by R. Williams. [Link]

Sources

Optimization

Technical Support Center: Functionalization of tert-Butyl [3,3'-biazetidine]-1-carboxylate

Welcome to the technical support center for the functionalization of tert-Butyl [3,3'-biazetidine]-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of tert-Butyl [3,3'-biazetidine]-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this valuable building block. The unique strained ring system of the biazetidine core, while offering desirable conformational rigidity for medicinal chemistry, also presents specific synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and achieve your desired products with high yield and purity.

Understanding the Core Challenges

The functionalization of the secondary amine in Boc-protected [3,3'-biazetidine] is often the primary goal. However, the inherent ring strain of the four-membered azetidine rings makes the system susceptible to undesirable side reactions.[3][4] The key to successful functionalization lies in carefully selecting reaction conditions that favor the desired transformation while minimizing pathways that lead to ring-opening, over-alkylation, or other side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-functionalization of tert-Butyl [3,3'-biazetidine]-1-carboxylate?

A1: The most prevalent side reactions include:

  • Ring-opening: The high ring strain of the azetidine core makes it susceptible to nucleophilic attack, leading to cleavage of the four-membered ring.[3] This is often exacerbated by strong nucleophiles, elevated temperatures, or acidic conditions that can protonate the ring nitrogen and increase its electrophilicity.

  • Over-alkylation/acylation: If the reaction conditions are too harsh or the stoichiometry of the electrophile is not carefully controlled, reaction at both the secondary amine and the Boc-protected nitrogen (after in-situ deprotection) can occur.

  • Elimination Reactions: In cases where a substituent on the electrophile can act as a leaving group, elimination can compete with the desired substitution.[5]

  • Incomplete Deprotection/Reaction: Steric hindrance from the bulky tert-butyl group and the biazetidine scaffold can sometimes lead to incomplete reactions, especially with bulky electrophiles.[3]

Q2: I am observing a significant amount of ring-opened byproducts in my N-alkylation reaction. How can I mitigate this?

A2: Ring-opening is a common issue stemming from the inherent strain in the azetidine ring.[6] To minimize this, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Bases like diisopropylethylamine (DIPEA) or proton sponge are preferable to smaller, more nucleophilic bases like triethylamine or alkali metal hydroxides. The base should be strong enough to deprotonate the secondary amine but not so strong as to promote elimination or other side reactions.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.[3] High temperatures provide the activation energy for undesired ring-opening pathways.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices. Protic solvents can potentially participate in ring-opening.

  • Electrophile Reactivity: Use a sufficiently reactive electrophile to ensure the reaction proceeds at a lower temperature. However, highly reactive electrophiles can also be less selective, so a balance must be struck.

Q3: My acylation reaction is sluggish and gives a low yield. What can I do to improve it?

A3: Low reactivity in acylation reactions can be due to steric hindrance or suboptimal activation of the acylating agent. Here are some troubleshooting steps:

  • Acylating Agent: If using a carboxylic acid, ensure you are using an efficient coupling agent. HATU, HBTU, or COMU are generally very effective. For sluggish reactions, converting the carboxylic acid to a more reactive acyl chloride or anhydride may be beneficial.

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions.

  • Solvent and Temperature: Ensure your starting material is fully dissolved. A co-solvent mixture might be necessary.[7] Gentle heating may be required, but monitor carefully for the formation of side products.

Q4: I am attempting a reductive amination and observing the formation of multiple products. What is the likely cause and solution?

A4: Reductive amination can be complicated by over-alkylation or the formation of enamines and other byproducts.

  • Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is less basic and more selective than sodium borohydride or sodium cyanoborohydride.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for iminium ion formation without causing significant degradation of the starting material or the reducing agent.

  • Stoichiometry: Use a slight excess of the aldehyde or ketone (1.1-1.2 equivalents) to drive the reaction to completion.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a more detailed, problem-oriented approach to common issues encountered during the functionalization of tert-Butyl [3,3'-biazetidine]-1-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive electrophile.2. Steric hindrance.3. Incomplete deprotonation of the secondary amine.4. Poor quality starting materials or reagents.[3]1. Switch to a more reactive electrophile (e.g., from an alkyl bromide to an alkyl iodide or triflate).2. Increase reaction temperature cautiously, monitoring for side product formation.3. Use a stronger, non-nucleophilic base or increase the equivalents of base.4. Ensure all reagents are pure and anhydrous.
Formation of Ring-Opened Byproducts 1. High reaction temperature.2. Use of a nucleophilic base.3. Presence of strong acids or Lewis acids.4. Prolonged reaction times.1. Maintain low reaction temperatures (0 °C to room temperature).2. Use a hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.3. Avoid acidic conditions; if an acid scavenger is needed, use a proton sponge.4. Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed.
Observation of Over-Alkylated or Di-substituted Products 1. Excess electrophile.2. Reaction conditions are harsh enough to cause Boc deprotection.[8]1. Use a controlled stoichiometry of the electrophile (1.0-1.2 equivalents).2. Maintain neutral or slightly basic conditions to prevent Boc cleavage.3. Consider a milder alkylating agent.
Difficulty in Product Purification 1. Formation of closely eluting side products.2. Product is highly polar.1. Optimize reaction conditions to minimize side products.2. Consider using a different protecting group that may alter the polarity and chromatographic behavior of the product.[9]3. Employ alternative purification techniques such as preparative HPLC or crystallization.

Experimental Workflow & Diagrams

General Workflow for N-Alkylation

The following diagram illustrates a typical decision-making process and workflow for the N-alkylation of tert-Butyl [3,3'-biazetidine]-1-carboxylate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve Boc-biazetidine in aprotic solvent (DCM, THF) AddBase Add non-nucleophilic base (e.g., DIPEA) Prep->AddBase Cool Cool to 0 °C AddBase->Cool AddElec Add electrophile (R-X) dropwise Cool->AddElec Warm Allow to warm to RT AddElec->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench reaction (e.g., with sat. NH4Cl) Monitor->Quench Extract Aqueous workup & extraction Quench->Extract Purify Column chromatography Extract->Purify

Caption: A generalized workflow for N-alkylation.

Troubleshooting Logic for Side Product Formation

This diagram outlines a logical approach to troubleshooting when side products are observed.

G cluster_ring_opened Ring-Opened Product cluster_over_alkylated Over-Alkylated Product cluster_other Other Side Products Start Side products observed in functionalization reaction Identify Identify side product structure (e.g., by MS, NMR) Start->Identify RO_Cause Likely Cause: High temp, wrong base, or acid Identify->RO_Cause Is it ring-opened? OA_Cause Likely Cause: Excess electrophile or Boc deprotection Identify->OA_Cause Is it over-alkylated? Other_Cause Likely Cause: Elimination, decomposition Identify->Other_Cause Other structure? RO_Sol Solution: 1. Lower temperature 2. Use hindered base 3. Ensure neutral/basic pH RO_Cause->RO_Sol OA_Sol Solution: 1. Control stoichiometry 2. Use milder conditions OA_Cause->OA_Sol Other_Sol Solution: Re-evaluate solvent, temperature, and reagents Other_Cause->Other_Sol

Sources

Reference Data & Comparative Studies

Validation

Overcoming Peak Tailing in Basic Spirocycles: HPLC Method Validation for tert-Butyl [3,3'-biazetidine]-1-carboxylate Purity Analysis

Introduction The synthesis of modern targeted therapeutics, such as PROTACs and Bcl-2 inhibitors (e.g., sonrotoclax), increasingly relies on rigid, nitrogen-rich spirocycles and bridged bicyclic systems [1]. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of modern targeted therapeutics, such as PROTACs and Bcl-2 inhibitors (e.g., sonrotoclax), increasingly relies on rigid, nitrogen-rich spirocycles and bridged bicyclic systems [1]. Among these, tert-Butyl [3,3'-biazetidine]-1-carboxylate (a mono-Boc protected biazetidine) has emerged as a critical structural building block. However, analyzing the purity of this intermediate presents a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter methods where basic secondary amines exhibit severe peak tailing, compromising quantitative accuracy and method reproducibility. This guide objectively compares traditional and modern chromatographic approaches for biazetidine purity analysis, explains the causality behind column selection, and provides a self-validating, [2].

The Chromatographic Challenge: Causality of Peak Tailing

tert-Butyl [3,3'-biazetidine]-1-carboxylate contains a highly basic secondary amine with a pKa of approximately 9.5. When analyzed using standard acidic mobile phases (e.g., pH 2.5 with 0.1% TFA), the amine becomes fully protonated ( NH2+​ ).

Traditional fully porous silica C18 columns contain residual surface silanols. At pH > 2.0, a fraction of these silanols become ionized ( SiO− ). The electrostatic attraction between the protonated biazetidine and the ionized silanols creates a secondary ion-exchange retention mechanism. This dual-retention behavior (hydrophobic + ion-exchange) is the fundamental cause of the severe peak tailing (Asymmetry Factor, Tf​>2.0 ) observed in basic analytes.

Comparative Performance: Finding the Optimal System

To establish a robust method, we must eliminate this secondary interaction. We compared three distinct chromatographic systems:

  • Standard Fully Porous C18 (5 µm, pH 2.5): Relies on strong ion-pairing (TFA) to mask silanols.

  • Superficially Porous Particle (SPP) C18 (2.7 µm, pH 2.5): Utilizes a solid core to reduce the mass transfer diffusion path, minimizing band broadening.

  • Hybrid Silica C18 (2.5 µm, pH 10.0): Employs an alkaline mobile phase to neutralize the amine (shifting the equilibrium to the free base) and uses an ethylene-bridged hybrid (BEH) particle to prevent silica dissolution at high pH.

Table 1: Chromatographic Performance Comparison
Column TechnologyMobile Phase ConditionsPeak Asymmetry ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )*
Standard Fully Porous C18 (5 µm)pH 2.5 (0.1% TFA)2.854,2001.1
Superficially Porous C18 (2.7 µm)pH 2.5 (0.1% TFA)1.7012,5001.8
Hybrid Silica C18 (2.5 µm)pH 10.0 (10 mM NH4​HCO3​ )1.05 18,400 3.5

*Resolution calculated against the structurally similar di-Boc protected synthesis impurity.

Data Interpretation: While the SPP column improves efficiency ( N ) by shortening the diffusion path, it does not solve the fundamental electrostatic interaction, resulting in marginal tailing. The Hybrid Silica column at pH 10.0 is the definitive winner. By neutralizing the analyte, we eliminate the ion-exchange mechanism entirely, yielding perfectly symmetrical peaks ( Tf​=1.05 ) and superior resolution.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an internal logic gate: if the SST criteria are not met, the sequence halts, ensuring no invalid data is generated.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile (100%).

Step 2: Sample & Standard Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • SST Solution: Spike 1.0 mg/mL of tert-Butyl[3,3'-biazetidine]-1-carboxylate with 0.5% (w/w) of di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate (di-Boc impurity).

  • Sample Solution: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

Step 3: Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) C18, 50 x 2.1 mm, 2.5 µm.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (Biazetidines lack strong chromophores; low-UV detection is mandatory).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B

    • 7.5 - 9.0 min: 95% B

    • 9.0 - 9.1 min: 95% to 5% B

    • 9.1 - 12.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Execution

Inject the SST Solution (1 µL). The system is validated for the sequence only if:

  • Peak asymmetry ( Tf​ ) for the main peak is ≤ 1.5.

  • Resolution ( Rs​ ) between the mono-Boc and di-Boc peaks is ≥ 2.0.

  • %RSD of the main peak area from six replicate injections is ≤ 2.0%.

Method Validation (ICH Q2(R2) Framework)

To ensure trustworthiness and global regulatory compliance, the optimized method was validated according to the [3].

ValidationWorkflow Start Method Development (Column & pH Screening) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (RSD < 2.0%) Lin->Prec Sens LOD & LOQ (S/N Ratio Evaluation) Prec->Sens Doc ICH Q2(R2) Validation Report Sens->Doc

ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline separation from known impurities ( Rs​ > 2.0) Rs​ = 3.5 (vs. di-Boc impurity)Pass
Linearity & Range R2 ≥ 0.999 across 50% to 150% of target conc. R2 = 0.9998 (0.5 - 1.5 mg/mL)Pass
Precision (Repeatability) %RSD ≤ 2.0% for 6 consecutive injections%RSD = 0.45%Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.8% ± 0.5%Pass
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ)LOD: 0.01 µg/mL LOQ: 0.03 µg/mLPass

Conclusion

For the purity analysis of basic spirocycles like tert-Butyl [3,3'-biazetidine]-1-carboxylate, relying on traditional acidic mobile phases and fully porous C18 columns leads to unacceptable peak tailing due to silanol interactions. By applying first-principles chemistry—shifting the mobile phase to pH 10.0 and utilizing a Hybrid Silica column—we neutralize the analyte and eliminate secondary interactions. This approach not only outperforms Superficially Porous Particle (SPP) columns in peak symmetry but also seamlessly passes all rigorous ICH Q2(R2) validation criteria, providing a highly trustworthy and robust method for pharmaceutical quality control.

References

  • Title: Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Quality Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Mass Spectrometry Fragmentation Pathways of Boc-Protected Biazetidines: A Comparative Guide to Analytical Platforms

Optimizing Structural Elucidation Workflows for Emerging Stretched Piperazine Bioisosteres Biazetidines (e.g., 1,3'-biazetidine) have recently emerged as highly valuable [1] in medicinal chemistry. They offer increased c...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Structural Elucidation Workflows for Emerging Stretched Piperazine Bioisosteres

Biazetidines (e.g., 1,3'-biazetidine) have recently emerged as highly valuable [1] in medicinal chemistry. They offer increased conformational flexibility and unique exit vectors for structure-based drug design. During the synthesis of these advanced building blocks, the secondary amine is routinely protected with a tert-butyloxycarbonyl (Boc) group.

However, characterizing Boc-protected biazetidines via mass spectrometry (MS) presents a distinct analytical challenge. The inherent lability of the Boc group, combined with the high ring strain of the azetidine moieties, leads to complex and highly sensitive fragmentation cascades. As an application scientist, I frequently observe laboratories struggling to identify the intact precursor ion due to improper platform selection or unoptimized ionization parameters.

This guide objectively compares three prominent MS platforms—High-Resolution ESI-QTOF, Low-Resolution ESI-Ion Trap, and GC-EI-MS—and details the mechanistic fragmentation pathways to establish a robust, self-validating workflow for structural elucidation.

Mechanistic Pathway Analysis: The Causality of Fragmentation

To optimize an MS method, one must first understand the gas-phase thermodynamic drivers of the molecule. When a Boc-protected biazetidine is subjected to positive electrospray ionization (ESI+), protonation preferentially occurs at the most basic site: the tertiary amine bridging the two azetidine rings[2].

Upon collisional-induced dissociation (CID), the molecule undergoes a predictable, stepwise degradation driven by energy minimization:

  • Boc Deprotection (McLafferty-type Rearrangement): The lowest energy barrier pathway is the loss of the Boc group. The protonated precursor [M+H]+ undergoes a concerted transition state to expel neutral isobutylene (C₄H₈, -56 Da), yielding a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is thermodynamically unstable in the gas phase and rapidly extrudes carbon dioxide (CO₂, -44 Da) to form the protonated, free biazetidine core. This combined neutral loss of 100 Da is the absolute diagnostic feature of Boc-protected amines.

  • Biazetidine Ring Opening (Retro-[2+2] Cleavage): Once the Boc group is shed, increasing the collision energy forces the cleavage of the highly strained four-membered azetidine rings. Driven by the release of ~26 kcal/mol of ring strain, the system undergoes a retro-[2+2] cycloaddition, expelling neutral ethylene (C₂H₄, -28 Da) and generating a stable iminium cation.

FragmentationPathway A Precursor Ion [M+H]+ Boc-Biazetidine B Intermediate 1 [M+H - 56]+ Carbamic Acid A->B - Isobutylene (-56 Da) C Intermediate 2 [M+H - 100]+ Free Biazetidine B->C - CO2 (-44 Da) D Fragment Ion [M+H - 100 - 28]+ Iminium Cation C->D Retro-[2+2] (-28 Da)

Stepwise CID fragmentation of Boc-protected biazetidines highlighting diagnostic neutral losses.

Platform Comparison: Selecting the Right MS Technology

Not all mass spectrometers handle labile protecting groups equally. The choice of ionization source and mass analyzer dictates whether you observe the intact molecule or merely a spectrum of terminal fragments.

Analytical PlatformIonization TypePrecursor Ion SurvivalMass AccuracyMS/MS CapabilityRecommended Use Case
GC-EI-MS Hard (70 eV)Very Low (<1%)Nominal (± 1 Da)None (In-source only)Not recommended for Boc-amines
ESI-Ion Trap SoftHigh (>90%)Nominal (± 0.1 Da)Excellent (MSⁿ)Pathway mapping & connectivity
ESI-QTOF SoftHigh (>90%)Exact (< 5 ppm)Excellent (Targeted)Gold Standard: Formula validation
  • GC-EI-MS (Electron Impact): Hard ionization at 70 eV is fundamentally incompatible with Boc-protected biazetidines. The extreme energy deposition causes instantaneous fragmentation. The molecular ion (M⁺•) is almost never observed; instead, the spectrum is dominated by the tert-butyl cation (m/z 57), providing zero structural information about the biazetidine core.

  • ESI-Ion Trap (Low Resolution): Soft ionization preserves the precursor. The Ion Trap excels at MSⁿ experiments, allowing researchers to isolate the [M+H - 100]+ ion and fragment it further to study the retro-[2+2] cleavage. However, its low mass accuracy cannot definitively confirm elemental compositions, posing a risk when differentiating isobaric impurities.

  • ESI-QTOF (High Resolution): The gold standard for this application. It provides soft ionization to preserve the Boc group, while the Time-of-Flight analyzer delivers sub-5 ppm mass accuracy. This exact mass capability is critical for validating the empirical formula of the intact molecule and its subsequent fragments[3].

Experimental Protocol: Optimized LC-ESI-MS/MS Workflow

A self-validating MS protocol must include internal checks to differentiate true structural fragments from artifacts. By monitoring the exact mass of the -100 Da neutral loss alongside the precursor, the system internally validates that the intact molecule was successfully transmitted to the collision cell prior to fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Boc-protected biazetidine in LC-MS grade Acetonitrile/Water (50:50, v/v) to a final concentration of 1 μg/mL.

    • Causality: Avoid using methanol if the compound contains ester linkages, as transesterification can occur in the source. Add 0.1% Formic Acid to promote efficient protonation of the tertiary amine.

  • Chromatographic Separation: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm) with a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

    • Causality: Biazetidines are highly polar; starting at a low organic percentage ensures adequate retention and prevents ion suppression from early-eluting salts.

  • Source Parameter Optimization (Critical Step):

    • Capillary Voltage: 3000 V.

    • Declustering Potential / Fragmentor Voltage: Lower to 70-90 V.

    • Causality: High fragmentor voltages accelerate ions too aggressively through the intermediate pressure region, causing collisions with residual gas that strip the Boc group before the first quadrupole. Lowering this voltage prevents In-Source Fragmentation (ISF) and preserves the [M+H]+ precursor.

  • CID MS/MS Acquisition: Perform targeted MS/MS on the [M+H]+m/z. Use a ramped Collision Energy (CE) from 10 eV to 30 eV using Nitrogen as the collision gas.

    • Causality: 10 eV is sufficient to trigger the -100 Da Boc loss, but 25-30 eV is required to overcome the activation energy for the retro-[2+2] azetidine ring cleavage. Ramping ensures both transitions are captured in a single, comprehensive spectrum.

Workflow S1 1. Sample Prep 0.1% FA in ACN/H2O S2 2. LC Separation C18, Gradient Elution S1->S2 S3 3. Soft Ionization ESI+, Low Fragmentor (70V) S2->S3 S4 4. CID Fragmentation Ramped CE (10-30 eV) S3->S4 S5 5. HRMS Detection Q-TOF (Sub-5 ppm) S4->S5

Optimized LC-ESI-MS/MS workflow designed to prevent in-source fragmentation of labile Boc groups.

Conclusion

For the structural elucidation of Boc-protected biazetidines, high-resolution ESI-QTOF significantly outperforms GC-EI-MS and low-resolution Ion Traps. By understanding the thermodynamic causality of the -100 Da Boc loss and the -28 Da retro-[2+2] ring cleavage, and by strictly controlling source potentials to prevent in-source fragmentation, researchers can build a trustworthy, self-validating analytical method for these emerging drug scaffolds.

References
  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports (RSC Publishing) URL: [Link]

Sources

Validation

X-ray crystallography validation of biazetidine conformations

X-Ray Crystallography Validation of Biazetidine Conformations: A Comparative Guide As drug discovery pivots toward highly tailored, three-dimensional molecular architectures, strained bicyclic systems like biazetidines (...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Validation of Biazetidine Conformations: A Comparative Guide

As drug discovery pivots toward highly tailored, three-dimensional molecular architectures, strained bicyclic systems like biazetidines (e.g., 1,1'-biazetidine and 3,3'-biazetidine) have emerged as highly valuable scaffolds. Functioning as "stretched" bioisosteres for traditional saturated heterocycles like piperazine and morpholine, biazetidines offer diminished conformational restriction and expanded exit vectors[1]. However, the four-membered azetidine ring presents a unique conformational challenge: it exists in a delicate energetic balance between a planar state and a slightly "puckered" conformation designed to relieve torsional strain between adjacent methylene groups.

For drug development professionals, validating the exact 3D geometry of these scaffolds is not optional—it is a prerequisite for structure-based drug design. For instance, the precise orientation of azetidine-based linkers has been critical in optimizing the binding modes of clinical candidates like the Bcl-2 inhibitor Sonrotoclax[2]. In this guide, we objectively compare X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) modeling, providing a self-validating framework for conformational analysis.

Comparative Analysis of Conformational Validation Methods

To accurately map the exit vectors and ring puckering of biazetidines, scientists rely on a tri-modal approach. Each method provides a different lens on molecular geometry, and understanding the causality behind their outputs is key to selecting the right tool.

  • X-ray Crystallography (The Absolute Standard): X-ray diffraction provides definitive, absolute 3D coordinates in the solid state. Because biazetidines often adopt an extended "stretched chair" conformation[1], X-ray crystallography directly measures the critical distance between heteroatoms (e.g., r=5.30–5.46A˚ ) and the exact dihedral angles of the ring pucker. The limitation is that crystal packing forces can occasionally stabilize a higher-energy conformation not dominant in solution.

  • Solution-State NMR Spectroscopy: NMR utilizes Nuclear Overhauser Effect (NOESY/ROESY) and scalar J-coupling to infer interatomic distances and dihedral angles in solution[3]. While it captures the dynamic, time-averaged flexibility of the biazetidine scaffold, it lacks the absolute coordinate precision of X-ray diffraction, often blurring the subtle ~10° puckering of the azetidine ring due to rapid nitrogen inversion and ring flipping.

  • DFT Computational Modeling: Quantum mechanical modeling provides the theoretical global and local energy minima of the molecule in a vacuum or implicit solvent. It is highly predictive but requires experimental grounding to confirm that the calculated minimum translates to the physical synthetic product.

Table 1: Performance and Capability Comparison
Feature / MetricX-Ray CrystallographySolution-State NMR (NOESY/J-Coupling)DFT Modeling (e.g., B3LYP/6-31G*)
Primary Output Absolute 3D atomic coordinatesTime-averaged interproton distancesTheoretical energy minima
Ring Puckering Precision High (Exact dihedral angles)Low (Averaged due to rapid flipping)High (Calculated structural ideal)
State of Matter Solid-state (Subject to packing forces)Solution-state (Dynamic physiological relevance)In silico (Vacuum/Implicit solvent)
Causality of Signal Electron density scattering X-ray photonsNuclear spin dipole-dipole cross-relaxationSchrödinger equation approximations
Self-Validation Metric R-factor ( R1​ ), Goodness of Fit (GoF)Signal-to-Noise, Residual solvent mappingConvergence criteria, Imaginary frequencies

The Tri-Modal Validation Workflow

To establish absolute scientific integrity, a single method is rarely used in isolation. The structural assignment of complex azetidine derivatives is best achieved through a combination of NMR experiments and X-ray crystallography[3].

G Synthesis Biazetidine Synthesis Xray X-ray Crystallography (Solid State) Synthesis->Xray Single Crystals NMR NMR Spectroscopy (Solution State) Synthesis->NMR Isotopic/Solvent Prep DFT DFT Modeling (In Silico) Synthesis->DFT Initial Coordinates Validation Validated 3D Conformation (Exit Vectors & Puckering) Xray->Validation Absolute coords NMR->Validation Dynamic NOE DFT->Validation Energy Minima

Tri-modal workflow for cross-validating biazetidine conformations.

Experimental Protocol: A Self-Validating Crystallography System

To extract meaningful conformational data from biazetidines, the crystallographic workflow must be meticulously controlled. The four-membered rings are highly susceptible to thermal motion, which can artificially inflate thermal ellipsoids and mask the true puckering angle. The following step-by-step methodology ensures a self-validating data loop.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve the purified biazetidine derivative in a minimum volume of a high-solubility solvent (e.g., dichloromethane). Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane or diethyl ether).

  • Causality: Slow vapor diffusion gradually lowers the dielectric constant of the medium, allowing the strained biazetidine molecules to nucleate without precipitating as an amorphous powder.

  • Validation: Inspect under polarized light; true single crystals will extinguish light uniformly when rotated, confirming a unified crystal lattice.

Step 2: Cryogenic Data Collection

  • Procedure: Mount the crystal on a goniometer using a cryoloop and immediately bathe it in a 100 K nitrogen gas stream. Collect diffraction data using Mo-K α ( λ=0.71073A˚ ) or Cu-K α radiation.

  • Causality: Collecting data at cryogenic temperatures (100 K) freezes the dynamic ring-flipping of the azetidine core. This minimizes atomic thermal vibrations (Debye-Waller factors), ensuring that the calculated electron density maps resolve the slight deviations from planarity (puckering) rather than blurring them into a flat disk.

  • Validation: Ensure the signal-to-noise ratio ( I/σ(I) ) remains >2.0 at high resolution shells (typically up to 0.8A˚ ).

Step 3: Phase Resolution and Anisotropic Refinement

  • Procedure: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Anisotropic refinement accounts for the directional nature of atomic motion. For biazetidines, the nitrogen atoms often exhibit specific pyramidalization that dictates the trajectory of the attached substituents (the exit vectors).

  • Validation: The model is self-validated when the final R1​ value drops below 0.05 (5% error), the Goodness of Fit (GoF) is approximately 1.0, and the residual electron density map is flat (no unexplained peaks >1.0 e/A˚3 ).

G Crystal Single Crystal Growth (Vapor Diffusion) Cryo Cryogenic Cooling (100K) Minimizes Thermal Motion Crystal->Cryo Diffraction X-ray Diffraction (Mo/Cu K-alpha) Cryo->Diffraction Phase Phase Problem Resolution (Direct Methods) Diffraction->Phase Refine Anisotropic Refinement (SHELXL) Phase->Refine

Step-by-step logic for biazetidine X-ray diffraction and structural refinement.

Experimental Data: 3,3'-Biazetidine Case Study

To demonstrate the comparative efficacy of these methods, we summarize the structural parameters of a representative 3,3'-biazetidine scaffold. Because biazetidines are designed to act as stretched bioisosteres, the critical metrics are the N-N Exit Vector Distance and the Ring Puckering Angle .

As shown in Table 2, X-ray crystallography successfully captures the distinct "stretched chair" conformation[1] and the slight ring pucker. NMR NOESY data confirms the trans-annular relationships but averages the puckering angle to near-zero due to rapid interconversion in solution. DFT closely mirrors the X-ray data, validating that the solid-state conformation is indeed the global energy minimum.

Table 2: Conformational Parameters of 3,3'-Biazetidine Derivatives
Structural ParameterX-ray Crystallography (100 K)NMR Spectroscopy (298 K, CDCl 3​ )DFT Modeling ( ω B97X-D/def2-TZVP)
N-N Exit Vector Distance 5.32±0.02A˚ Dynamic (Estimated >5.0A˚ ) 5.35A˚
Azetidine Ring Puckering Angle 11.2∘ ∼0∘ (Time-averaged) 11.8∘
N-Pyramidalization Distinct (sp 3 character)Inverting (sp 2 -like average)Distinct
Inter-ring Dihedral Angle 171∘ (Stretched Chair) >160∘ (Broad NOE cross-peaks)[4] 170.5∘

Note: The N-N distance of 5.32 Å confirms the scaffold's utility as a stretched analogue compared to standard piperazine (which typically exhibits an N-N distance of ~2.8 Å).

Conclusion

For the validation of highly strained, flexible scaffolds like biazetidines, no single analytical technique operates in a vacuum. However, X-ray crystallography remains the unequivocal gold standard for defining absolute spatial coordinates, exit vectors, and ring puckering. By implementing rigorous, self-validating crystallographic protocols—specifically utilizing cryogenic data collection to suppress the thermal motion inherent to four-membered rings—researchers can confidently map the 3D geometries of these molecules. When cross-referenced with the dynamic solution-state data from NMR and the theoretical baselines of DFT, drug development professionals can seamlessly integrate these "stretched" bioisosteres into advanced structure-based drug design pipelines.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 Journal of Medicinal Chemistry - PMC / NIH[Link]

  • Stereo- and Regiochemical Transannular Cyclization of a Common Hexahydro-1H-azonine to Afford Three Different Indolizidinone Dipeptide Mimetics The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Molecules - PMC / NIH[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [3,3'-biazetidine]-1-carboxylate
Reactant of Route 2
tert-Butyl [3,3'-biazetidine]-1-carboxylate
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